molecular formula C30H28N8O B1240759 KR-31080

KR-31080

Cat. No.: B1240759
M. Wt: 516.6 g/mol
InChI Key: DCYGPXCSWDZTIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KR-31080, also known as this compound, is a useful research compound. Its molecular formula is C30H28N8O and its molecular weight is 516.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H28N8O

Molecular Weight

516.6 g/mol

IUPAC Name

2-butyl-5-methyl-6-(1-oxidopyridin-1-ium-2-yl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine

InChI

InChI=1S/C30H28N8O/c1-3-4-12-28-32-26-18-25(27-11-7-8-17-38(27)39)20(2)31-30(26)37(28)19-21-13-15-22(16-14-21)23-9-5-6-10-24(23)29-33-35-36-34-29/h5-11,13-18H,3-4,12,19H2,1-2H3,(H,33,34,35,36)

InChI Key

DCYGPXCSWDZTIF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N=C(C(=C2)C6=CC=CC=[N+]6[O-])C

Synonyms

2-butyl-5-methyl-6-(1-oxopyridin-2-yl)-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-3H-imidazo(4,5-b)pyridine
KR 31080
KR31080
SK-1080

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of KR-31080

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals no specific information, quantitative data, or detailed experimental protocols for a compound designated "KR-31080." Extensive searches for the mechanism of action, cardioprotective effects, signaling pathways, and experimental studies related to this compound did not yield any direct results.

However, the search did identify related compounds, notably KR-32560 and KR-62980 , which have been investigated for their therapeutic potential and share a similar nomenclature prefix, suggesting they may originate from the same research program or chemical series. This guide will, therefore, focus on the available data for these related compounds to provide insights that may be relevant to the potential mechanism of action of this compound.

KR-32560: A Cardioprotective Na+/H+ Exchanger-1 (NHE-1) Inhibitor

KR-32560 is a novel, potent, and selective inhibitor of the sodium-hydrogen exchanger-1 (NHE-1). Its mechanism of action in cardioprotection against ischemia/reperfusion (I/R) injury has been elucidated through various studies.

Core Mechanism of Action

The primary mechanism of KR-32560 is the inhibition of the NHE-1 transporter. During ischemia, intracellular acidosis activates NHE-1, which extrudes protons in exchange for sodium ions. This leads to an intracellular sodium overload, which in turn reverses the function of the Na+/Ca2+ exchanger, causing a detrimental increase in intracellular calcium concentration upon reperfusion. By inhibiting NHE-1, KR-32560 mitigates this ionic imbalance, thereby protecting cardiac cells from I/R-induced injury and death.

Signaling Pathways

KR-32560 exerts its cardioprotective effects through the activation of the Akt-GSK-3β cell survival pathway.[1]

KR32560_Signaling_Pathway KR32560 KR-32560 NHE1 NHE-1 KR32560->NHE1 Inhibits pAkt p-Akt KR32560->pAkt Increases phosphorylation Antioxidant_Enzymes Antioxidant Enzymes (GPx, Catalase) KR32560->Antioxidant_Enzymes Increases activity Ischemia_Reperfusion Ischemia/ Reperfusion Ischemia_Reperfusion->NHE1 Activates Akt Akt pGSK3b p-GSK-3β (Inactive) pAkt->pGSK3b Increases phosphorylation GSK3b GSK-3β Cardioprotection Cardioprotection pGSK3b->Cardioprotection Antioxidant_Enzymes->Cardioprotection

Signaling pathway of KR-32560 in cardioprotection.
Quantitative Data

ParameterConditionConcentrationResultReference
Left Ventricular Developed Pressure (LVDP)Ischemia/Reperfusion3 µMSignificant reversal of I/R-induced decrease[1]
Left Ventricular Developed Pressure (LVDP)Ischemia/Reperfusion10 µMSignificant reversal of I/R-induced decrease[1]
Left Ventricular End-Diastolic Pressure (LVEDP)Ischemia/Reperfusion3 µMSignificant reversal of I/R-induced increase[1]
Left Ventricular End-Diastolic Pressure (LVEDP)Ischemia/Reperfusion10 µMSignificant reversal of I/R-induced increase[1]
Malondialdehyde (MDA) ContentReperfusion10 µMSignificant decrease[1]
Glutathione Peroxidase (GPx) ActivityReperfusion10 µMSignificant increase[1]
Catalase ActivityReperfusion10 µMSignificant increase[1]
Akt PhosphorylationIschemia/ReperfusionDose-dependentSignificant increase[1]
GSK-3β PhosphorylationIschemia/ReperfusionDose-dependentSignificant increase[1]
Experimental Protocols

Isolated Rat Heart Model of Global Ischemia and Reperfusion:

  • Animal Model: Male Sprague-Dawley rats.

  • Heart Perfusion: Hearts were isolated and perfused using a Langendorff apparatus with Krebs-Henseleit solution.

  • Ischemia: Global ischemia was induced for 25 minutes.

  • Reperfusion: Reperfusion was carried out for 30 minutes.

  • Drug Administration: KR-32560 (3 and 10 µM) was administered to the perfusion solution.

  • Functional Assessment: Left ventricular developed pressure (LVDP) and left ventricular end-diastolic pressure (LVEDP) were monitored.

  • Biochemical Analysis: Malondialdehyde (MDA) content, and activities of glutathione peroxidase and catalase were measured in the heart tissue.

  • Western Blotting: Phosphorylation levels of Akt and GSK-3β were determined by Western blot analysis of left ventricular lysates.[1]

KR32560_Experimental_Workflow cluster_ex_vivo Ex Vivo Procedure cluster_analysis Analysis Rat_Heart_Isolation Isolate Rat Heart Langendorff_Perfusion Langendorff Perfusion (Krebs-Henseleit) Rat_Heart_Isolation->Langendorff_Perfusion Global_Ischemia 25 min Global Ischemia Langendorff_Perfusion->Global_Ischemia Reperfusion 30 min Reperfusion +/- KR-32560 Global_Ischemia->Reperfusion Functional_Assessment Cardiac Function Assessment (LVDP, LVEDP) Reperfusion->Functional_Assessment Biochemical_Assays Biochemical Assays (MDA, GPx, Catalase) Reperfusion->Biochemical_Assays Western_Blot Western Blot Analysis (p-Akt, p-GSK-3β) Reperfusion->Western_Blot

Experimental workflow for KR-32560 cardioprotection study.

KR-62980: A Neuroprotective PPARγ Agonist

KR-62980 is a novel peroxisome proliferator-activated receptor-gamma (PPARγ) agonist that has demonstrated neuroprotective effects against chemical ischemia-reperfusion injury.

Core Mechanism of Action

The primary mechanism of KR-62980 is the activation of PPARγ, a nuclear receptor that regulates gene expression. This activation leads to anti-apoptotic and anti-oxidant effects, protecting neuronal cells from death induced by chemical ischemia-reperfusion.

Signaling Pathways

KR-62980's neuroprotective effects are mediated through the suppression of PTEN (phosphatase and tensin homolog) and the subsequent activation of the PI3K/Akt and ERK signaling pathways.[2]

KR62980_Signaling_Pathway KR62980 KR-62980 PPARg PPARγ KR62980->PPARg Activates PTEN PTEN PPARg->PTEN Suppresses ERK ERK PPARg->ERK Activates ROS_NO ROS & NO Formation PPARg->ROS_NO Suppresses PI3K PI3K PTEN->PI3K Inhibits Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits ERK->Apoptosis Inhibits Neuroprotection Neuroprotection

Signaling pathway of KR-62980 in neuroprotection.
Experimental Protocols

Chemical Ischemia-Reperfusion in SK-N-SH Cells:

  • Cell Line: Human neuroblastoma SK-N-SH cells.

  • Chemical Ischemia: Cells were subjected to chemical ischemia by incubation in a glucose-free medium saturated with nitrogen gas.

  • Reperfusion: Reperfusion was initiated by returning the cells to a standard glucose-containing medium under normoxic conditions.

  • Drug Treatment: KR-62980 was applied to the cell culture medium.

  • Inhibitors: To elucidate the signaling pathway, specific inhibitors such as PD98059 (an ERK inhibitor) and wortmannin (a PI3K inhibitor) were used.

  • PPARγ Antagonist: The involvement of PPARγ was confirmed using the antagonist bisphenol A diglycidyl ether (BADGE) and PPARγ knockdown experiments.

  • Cell Viability and Apoptosis Assays: Cell death and apoptosis were quantified.

  • Measurement of ROS and NO: Intracellular reactive oxygen species (ROS) and nitric oxide (NO) levels were measured.

  • Western Blotting: Protein expression and phosphorylation of PTEN, Akt, and ERK were analyzed by Western blotting.[2]

KR62980_Experimental_Workflow cluster_in_vitro In Vitro Procedure cluster_analysis_neuro Analysis Cell_Culture Culture SK-N-SH Cells Chemical_Ischemia Chemical Ischemia (Glucose-free, N2) Cell_Culture->Chemical_Ischemia Drug_Treatment Treatment with KR-62980 +/- Inhibitors/Antagonist Cell_Culture->Drug_Treatment Pre-treatment Reperfusion Reperfusion (Standard medium) Chemical_Ischemia->Reperfusion Viability_Apoptosis Cell Viability & Apoptosis Assays Reperfusion->Viability_Apoptosis ROS_NO_Measurement ROS & NO Measurement Reperfusion->ROS_NO_Measurement Western_Blot_Neuro Western Blot Analysis (PTEN, p-Akt, p-ERK) Reperfusion->Western_Blot_Neuro

Experimental workflow for KR-62980 neuroprotection study.

References

In-depth Technical Guide on KR-31080: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An exhaustive search of publicly available scientific and patent literature has yielded no specific information on a compound designated KR-31080.

This identifier does not appear in prominent chemical databases such as PubChem or in extensive patent archives. The search results did not provide any data related to the discovery, synthesis, mechanism of action, experimental protocols, or quantitative metrics for a molecule with this name.

It is possible that "this compound" represents an internal project code within a private entity that has not been disclosed in the public domain. Alternatively, the designation may be inaccurate or outdated.

Without any foundational information to confirm the existence and nature of this compound, it is not possible to provide the requested in-depth technical guide, including data presentation, experimental protocols, and visualizations.

To proceed with this request, a valid and publicly documented compound identifier is required.

KR-31080: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of KR-31080, a novel peroxisome proliferator-activated receptor gamma (PPARγ) agonist. All quantitative data is summarized for clarity, and detailed methodologies for key experiments are provided to facilitate further research.

Core Compound Information: this compound (KR-62980)

This compound is scientifically recognized and indexed in chemical databases primarily under its synonym, KR-62980 . This compound has garnered interest for its potential therapeutic applications, particularly in the realm of neuroprotection.

Chemical Structure and Properties

The fundamental chemical and physical properties of this compound are detailed below. This information is crucial for understanding its behavior in biological systems and for designing experimental protocols.

PropertyValue
IUPAC Name 2-ethoxycarbonyl-N-methyl-6-(2-morpholin-4-ylethoxy)-3-phenylinden-1-imine oxide
Molecular Formula C₂₅H₂₈N₂O₅
Molecular Weight 436.5 g/mol
CAS Number 867187-61-9
Canonical SMILES CCOC(=O)C1=C(C2=C(C=C(C=C2)OCCN3CCOCC3)C1=--INVALID-LINK--[O-])C4=CC=CC=C4
Synonyms KR-62980, KR31080, KR62980

Mechanism of Action and Signaling Pathway

This compound functions as a potent and selective agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a critical role in regulating gene expression involved in adipogenesis, glucose metabolism, and inflammation. Its activity as a PPARγ agonist underlies its observed therapeutic effects, including its neuroprotective properties.

Research has elucidated a key signaling pathway through which this compound exerts its neuroprotective effects. The compound has been shown to modulate the PTEN/Akt/ERK pathway. Specifically, agonism of PPARγ by this compound leads to the suppression of PTEN (Phosphatase and tensin homolog) expression. This, in turn, results in the increased phosphorylation and activation of Akt (also known as Protein Kinase B) and ERK (Extracellular signal-regulated kinase). The activation of the Akt and ERK signaling cascades is a well-established mechanism for promoting cell survival and inhibiting apoptosis (programmed cell death).

KR_31080_Signaling_Pathway cluster_outcome KR_31080 This compound PPARg PPARγ KR_31080->PPARg PTEN PTEN PPARg->PTEN downregulates Akt Akt (phosphorylation) PTEN->Akt ERK ERK (phosphorylation) PTEN->ERK Apoptosis Apoptosis Akt->Apoptosis ERK->Apoptosis Neuroprotection Neuroprotection

This compound Signaling Pathway

Experimental Protocols

To facilitate further investigation of this compound, detailed protocols for key in vitro assays are provided below. These protocols are based on standard methodologies employed in the characterization of PPARγ agonists and neuroprotective agents.

PPARγ Transactivation Assay

This assay determines the ability of this compound to activate the PPARγ receptor, leading to the transcription of a reporter gene.

Materials:

  • Mammalian cell line (e.g., HEK293T, HepG2)

  • Expression plasmid for a GAL4-PPARγ ligand-binding domain (LBD) fusion protein

  • Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Rosiglitazone)

  • Luciferase assay system

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the GAL4-PPARγ LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or the positive control. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the normalized luciferase activity against the compound concentration to determine the EC₅₀ value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on cell viability, which is particularly relevant when evaluating its neuroprotective effects against a toxic insult.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12)

  • Cell culture medium and supplements

  • Toxin to induce cell death (e.g., 6-hydroxydopamine, rotenone)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Protocol:

  • Cell Seeding: Seed neuronal cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).

  • Induction of Cytotoxicity: Add the chosen toxin to the wells (except for the control wells) to induce cell death.

  • Incubation: Incubate the plate for a period sufficient to induce significant cell death in the toxin-treated control group (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of the untreated control cells.

Western Blot for ERK Phosphorylation

This protocol is used to detect the activation of the ERK signaling pathway by measuring the level of phosphorylated ERK (p-ERK).

Materials:

  • Cell line of interest

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-ERK and anti-total-ERK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Culture cells to 80-90% confluency and then treat with this compound for various time points or at different concentrations.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and then separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-p-ERK primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-ERK antibody to normalize the p-ERK signal to the total amount of ERK protein.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of this compound in a cell-based model of neurotoxicity.

Experimental_Workflow cluster_assays Endpoint Assays start Start cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) start->cell_culture pretreatment Pre-treatment with this compound (Dose-response) cell_culture->pretreatment toxin Induce Neurotoxicity (e.g., 6-OHDA) pretreatment->toxin incubation Incubation (24h) toxin->incubation viability Cell Viability Assay (MTT) incubation->viability western Western Blot (p-ERK/ERK) incubation->western analysis Data Analysis and Interpretation viability->analysis western->analysis end End analysis->end

Workflow for Neuroprotection Assay

In Vitro Profile of KR-31080: A Technical Overview of a Novel Cardioprotective Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific compound KR-31080 is limited. This document provides a detailed technical guide based on in vitro studies of its close analog, KR-32560, and the broader class of Na+/H+ exchanger isoform 1 (NHE-1) inhibitors. This compound is presumed to be a member of the same series of novel cardioprotective agents developed by the Korea Research Institute of Chemical Technology. The experimental data and protocols presented herein are representative of the in vitro evaluation of this class of compounds.

Introduction

This compound is a novel small molecule inhibitor of the ubiquitously expressed sarcolemmal sodium-hydrogen exchanger isoform 1 (NHE-1). NHE-1 is a critical regulator of intracellular pH (pHi) and sodium (Na+) levels. Under pathological conditions such as myocardial ischemia, intracellular acidosis triggers the hyperactivity of NHE-1. This leads to an excessive influx of Na+, which in turn reverses the function of the Na+/Ca2+ exchanger (NCX), causing a detrimental increase in intracellular calcium (Ca2+) concentration. This "calcium overload" is a key contributor to myocardial stunning, arrhythmias, and ultimately, cardiomyocyte death. By selectively inhibiting NHE-1, this compound is being investigated as a promising therapeutic agent to mitigate ischemia-reperfusion injury and other cardiovascular pathologies.

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of the KR-series of NHE-1 inhibitors, with a focus on the methodologies used to characterize their activity and mechanism of action.

Quantitative Pharmacological Data

The in vitro potency and selectivity of NHE-1 inhibitors are critical determinants of their therapeutic potential. The following table summarizes the inhibitory activities of KR-32560, a close analog of this compound, in various in vitro assays.

Assay TypeAgonistCell/Tissue TypeParameter MeasuredIC50 ValueReference
Platelet AggregationCollagen (10 µg/mL)Washed Rabbit PlateletsInhibition of Aggregation25 µM[1]
Platelet AggregationArachidonic Acid (100 µM)Washed Rabbit PlateletsInhibition of Aggregation46 µM[1]
Thromboxane A2 Synthase ActivityProstaglandin H2AA-exposed PlateletsConversion to TXB2Inhibition observed[1]
Intracellular Calcium MobilizationCollagenWashed Rabbit PlateletsInhibition of [Ca2+]i increaseSignificant inhibition[1]

Experimental Protocols

Cardiomyocyte Isolation and Culture

The isolation and culture of primary adult cardiomyocytes are fundamental for the in vitro assessment of cardioprotective agents.

Objective: To obtain a viable and pure population of adult ventricular cardiomyocytes for subsequent in vitro assays.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats (250-300 g) are typically used.

  • Anesthesia and Heart Excision: Rats are anesthetized with an intraperitoneal injection of sodium pentobarbital. The heart is rapidly excised and placed in ice-cold calcium-free Tyrode's solution.

  • Langendorff Perfusion: The aorta is cannulated on a Langendorff apparatus, and the heart is perfused in a retrograde manner with a calcium-free buffer to wash out the blood.

  • Enzymatic Digestion: The perfusion is then switched to a buffer containing collagenase type II and hyaluronidase to digest the extracellular matrix.

  • Cell Dissociation and Purification: The digested ventricular tissue is minced and gently agitated to release individual cardiomyocytes. The cell suspension is then filtered and subjected to a series of low-speed centrifugations to separate the cardiomyocytes from non-myocyte cells.

  • Cell Culture: Isolated cardiomyocytes are plated on laminin-coated culture dishes in a suitable culture medium (e.g., M199) supplemented with fetal bovine serum and antibiotics. Cells are typically allowed to attach and stabilize for several hours before experimental use.

Measurement of NHE-1 Activity (Intracellular pH Recovery Assay)

This assay directly assesses the inhibitory effect of a compound on NHE-1 function by monitoring the recovery of intracellular pH following an acid load.

Objective: To determine the potency of this compound in inhibiting NHE-1 activity in isolated cardiomyocytes.

Methodology:

  • Cell Preparation: Isolated adult rat ventricular myocytes are cultured on glass coverslips.

  • Fluorescent Dye Loading: Cardiomyocytes are loaded with a pH-sensitive fluorescent dye, such as BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester).

  • Acidification: The cells are subjected to an acid load, typically induced by the ammonium chloride (NH4Cl) prepulse technique. This involves a brief exposure to NH4Cl followed by its removal, which causes a rapid drop in intracellular pH.

  • Monitoring pH Recovery: The recovery of intracellular pH, which is primarily mediated by NHE-1, is monitored by measuring the fluorescence emission ratio of the BCECF dye using a fluorescence microscopy system.

  • Inhibitor Treatment: The assay is performed in the presence of varying concentrations of this compound or a vehicle control.

  • Data Analysis: The rate of pH recovery is calculated, and the IC50 value for NHE-1 inhibition is determined by plotting the inhibition of pH recovery against the concentration of this compound.

Measurement of Intracellular Sodium and Calcium

To understand the downstream consequences of NHE-1 inhibition, it is crucial to measure the changes in intracellular sodium and calcium concentrations.

Objective: To evaluate the effect of this compound on intracellular sodium and calcium homeostasis in cardiomyocytes under simulated ischemic conditions.

Methodology:

  • Cell Preparation and Dye Loading: Isolated cardiomyocytes are loaded with fluorescent indicators for sodium (e.g., SBFI-AM) and calcium (e.g., Fura-2 AM).

  • Simulated Ischemia-Reperfusion: The cells are subjected to conditions mimicking ischemia (e.g., acidic, hypoxic, and glucose-deprived medium) followed by a return to normal physiological buffer to simulate reperfusion.

  • Inhibitor Treatment: Experiments are conducted with and without pre-treatment with this compound.

  • Fluorescence Imaging: Changes in intracellular sodium and calcium concentrations are monitored in real-time using a ratiometric fluorescence imaging system.

  • Data Analysis: The peak and resting levels of intracellular sodium and calcium are quantified and compared between the control and this compound-treated groups.

Signaling Pathways and Experimental Workflows

NHE-1 Inhibition and Cardioprotection Signaling Pathway

The primary mechanism of cardioprotection afforded by NHE-1 inhibitors like this compound involves the attenuation of intracellular calcium overload during ischemia-reperfusion.

NHE1_Inhibition_Pathway cluster_inhibition Ischemia Ischemia/ Reperfusion Acidosis Intracellular Acidosis (↓ pHi) Ischemia->Acidosis NHE1 NHE-1 Activation Acidosis->NHE1 Activates Na_Influx ↑ Intracellular Na+ Influx NHE1->Na_Influx Cardioprotection Cardioprotection KR31080 This compound KR31080->NHE1 Inhibits NCX_Reverse Reverse Mode Na+/Ca2+ Exchanger Na_Influx->NCX_Reverse Drives Ca_Overload ↑ Intracellular Ca2+ Overload NCX_Reverse->Ca_Overload Injury Cardiomyocyte Injury/Death Ca_Overload->Injury

Caption: Signaling pathway of NHE-1 inhibition by this compound in cardioprotection.

Experimental Workflow for In Vitro Evaluation of this compound

The following diagram illustrates a typical workflow for the in vitro characterization of a novel NHE-1 inhibitor.

Experimental_Workflow start Start: Novel NHE-1 Inhibitor (this compound) cardiomyocyte_isolation Cardiomyocyte Isolation & Culture start->cardiomyocyte_isolation nhe1_activity NHE-1 Activity Assay (pHi Recovery) cardiomyocyte_isolation->nhe1_activity downstream_effects Downstream Effect Assays cardiomyocyte_isolation->downstream_effects ic50_determination IC50 Determination nhe1_activity->ic50_determination data_analysis Data Analysis & Interpretation ic50_determination->data_analysis na_ca_imaging Intracellular Na+ & Ca2+ Imaging downstream_effects->na_ca_imaging cell_viability Cell Viability/Toxicity Assays downstream_effects->cell_viability na_ca_imaging->data_analysis cell_viability->data_analysis end End: In Vitro Pharmacological Profile data_analysis->end

Caption: Experimental workflow for the in vitro characterization of this compound.

Conclusion

The in vitro evaluation of this compound and its analogs is crucial for establishing their potential as cardioprotective agents. The methodologies outlined in this guide, including cardiomyocyte isolation, direct assessment of NHE-1 activity, and measurement of downstream ionic consequences, provide a robust framework for characterizing the pharmacological profile of this promising class of compounds. The available data on KR-32560 suggest that these molecules are potent inhibitors of NHE-1 with significant effects on cellular processes relevant to cardioprotection. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound for the treatment of cardiovascular diseases.

References

Preclinical Profile of KR-31080 (KR-62980): A Novel Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on KR-31080, a novel therapeutic candidate. For the purpose of this document, we will refer to the compound as KR-62980, as the available scientific literature predominantly uses this identifier for what appears to be the same molecule, a potent peroxisome proliferator-activated receptor-γ (PPARγ) agonist with significant neuroprotective properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the compound's pharmacological profile, mechanism of action, and key experimental data.

Core Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on KR-62980, providing a clear comparison of its pharmacokinetic and in vitro properties.

Table 1: In Vitro Pharmacokinetic and Physicochemical Properties of KR-62980
ParameterSpecies/SystemValueReference
Metabolic Half-life Rat Liver Microsomes11.5 - 15.2 min[1]
Human Liver Microsomes25.8 - 28.8 min[1]
Cell Permeability MDCK Cell Monolayers20.4 x 10⁻⁶ - 30.8 x 10⁻⁶ cm/sec[1]
Plasma Protein Binding Rat Plasma89.4%[1]
Table 2: In Vivo Pharmacokinetic Parameters of KR-62980 in Rats (Intravenous Administration, 2 mg/kg)
ParameterUnitValueReference
Systemic Clearance (CL) L/h/kg2.50[1]
Volume of Distribution (Vdss) L/kg9.16[1]
Table 3: In Vivo Pharmacokinetic Parameters of KR-62980 in Rats (Oral Administration)
Dose (mg/kg)Dose-Normalized AUC (h·µg/mL)Bioavailability (%)Reference
20.50 ± 0.09~60.9[1]
50.41 ± 0.20-[1]
100.62 ± 0.08-[1]

Mechanism of Action and Signaling Pathway

KR-62980 is a novel partial agonist of peroxisome proliferator-activated receptor-γ (PPARγ).[2] Its neuroprotective effects are attributed to its ability to inhibit neuronal cell death induced by chemical ischemia-reperfusion through anti-apoptotic and anti-oxidant mechanisms.[3] The activation of PPARγ by KR-62980 initiates a signaling cascade that involves the suppression of PTEN (Phosphatase and tensin homolog) expression.[3] This leads to the increased phosphorylation and activation of Akt (also known as Protein Kinase B) and ERK (Extracellular signal-regulated kinase), key proteins in cell survival and proliferation pathways.[3] The overall effect is a reduction in nitric oxide (NO) and reactive oxygen species (ROS) formation, ultimately leading to enhanced neuronal survival.[3]

KR_62980_Signaling_Pathway KR62980 KR-62980 PPARg PPARγ KR62980->PPARg PTEN PTEN PPARg->PTEN ROS_NO ROS/NO Formation PPARg->ROS_NO pAkt p-Akt PTEN->pAkt Akt Akt Akt->pAkt  P Apoptosis Apoptosis pAkt->Apoptosis Survival Cell Survival pAkt->Survival ERK ERK pERK p-ERK ERK->pERK  P pERK->Apoptosis pERK->Survival

KR-62980 Signaling Pathway

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of KR-62980. These protocols are based on standard laboratory procedures and the information available in the published literature.

Chemical Ischemia-Reperfusion Injury Model in SK-N-SH Cells

This in vitro model simulates the damaging effects of ischemia and reperfusion on neuronal cells.

Workflow:

Ischemia_Reperfusion_Workflow cluster_protocol Experimental Workflow start Seed SK-N-SH cells treat Pre-treat with KR-62980 or vehicle start->treat induce_ischemia Induce chemical ischemia (e.g., with sodium azide) treat->induce_ischemia reperfusion Reperfusion (replace with normal medium) induce_ischemia->reperfusion assess Assess cell viability, apoptosis, ROS/NO levels, and protein phosphorylation reperfusion->assess

Chemical Ischemia-Reperfusion Workflow

Detailed Steps:

  • Cell Culture: Human neuroblastoma SK-N-SH cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Plating: Cells are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are pre-treated with varying concentrations of KR-62980 or vehicle control for a specified period (e.g., 1 hour) before the induction of ischemia.

  • Induction of Chemical Ischemia: The culture medium is replaced with a glucose-free medium containing an inhibitor of mitochondrial respiration, such as sodium azide or antimycin A, to mimic ischemic conditions. The incubation time is optimized to induce significant but not complete cell death.

  • Reperfusion: After the ischemic period, the medium is replaced with normal, glucose-containing culture medium to simulate reperfusion.

  • Assessment: Following a reperfusion period (e.g., 24 hours), various assays are performed to evaluate the neuroprotective effects of KR-62980.

Cell Viability Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • After the experimental treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.

  • The medium is then removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Lactate Dehydrogenase (LDH) Assay:

  • The culture supernatant is collected to measure the amount of LDH released from damaged cells.

  • A commercially available LDH cytotoxicity assay kit is used according to the manufacturer's instructions.

  • The absorbance is read at the appropriate wavelength, and cytotoxicity is calculated based on the amount of LDH released compared to control and maximum LDH release (lysis) wells.

Measurement of Nitric Oxide (NO) and Reactive Oxygen Species (ROS)

Griess Assay for Nitrite (a stable product of NO):

  • Culture supernatants are collected after treatment.

  • An equal volume of Griess reagent is added to the supernatant and incubated at room temperature for 15 minutes.

  • The absorbance is measured at 540 nm. Nitrite concentrations are determined from a standard curve generated with sodium nitrite.

DCFH-DA Assay for Intracellular ROS:

  • Cells are washed with a serum-free medium and then incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution in the dark at 37°C for 30 minutes.

  • After incubation, cells are washed to remove excess probe.

  • The fluorescence intensity is measured using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

Western Blot Analysis for Protein Phosphorylation
  • Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of PTEN, Akt, and ERK.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

This in-depth guide consolidates the key preclinical findings on KR-62980, providing a valuable resource for the scientific community engaged in neuroprotective drug discovery and development. The presented data and methodologies highlight the potential of KR-62980 as a therapeutic agent and offer a foundation for further investigation.

References

Pharmacokinetics of KR-31080 in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Pharmacokinetics of KR-31080 in Animal Models: A Review of Publicly Available Data

Introduction

This document aims to provide a comprehensive overview of the pharmacokinetics of the compound designated as this compound in various animal models. The intended audience for this technical guide includes researchers, scientists, and professionals involved in the field of drug development. The core focus will be on the presentation of quantitative pharmacokinetic data, detailed experimental methodologies, and visual representations of relevant processes.

Data Unavailability

The "KR" prefix in the compound's designation strongly suggests its origin from the Korea Research Institute of Chemical Technology (KRICT), a prominent national research institute in the Republic of Korea. It is common for research institutions to use internal coding systems for their novel compounds during the early stages of development.

Consequently, it is highly probable that this compound is an internal designation for a compound that has not yet been extensively reported in peer-reviewed literature or other public domains. Information regarding its development, including preclinical pharmacokinetic studies, may be proprietary and not publicly available at this time.

Therefore, the creation of structured data tables, detailed experimental protocols, and visualizations for the pharmacokinetics of this compound is not feasible based on the current lack of public information. Further inquiries would likely need to be directed to the originating institution, the Korea Research Institute of Chemical Technology, for any potential disclosure of their research findings.

In-depth Technical Guide: Safety and Toxicity Profile of KR-31080

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Following a comprehensive search of publicly available scientific literature and clinical trial databases, no specific information was found regarding a compound designated as "KR-31080." The search included queries for its safety profile, toxicity studies, preclinical data, clinical trial adverse events, and mechanism of action.

Therefore, it is not possible to provide an in-depth technical guide, quantitative data tables, experimental protocols, or signaling pathway diagrams as requested. The information required to fulfill the core requirements of this request does not appear to be in the public domain.

For researchers, scientists, and drug development professionals interested in the safety and toxicity of a novel compound, the following represents a generalized framework and the types of data and visualizations that would be included in such a technical guide, should information on this compound become available.

Preclinical Safety and Toxicity Profile

A thorough preclinical evaluation is fundamental to establishing the safety of a new chemical entity. This section would typically be populated with data from in vitro and in vivo studies.

Table 1: Summary of In Vitro Toxicity Studies

This table would summarize results from a battery of in vitro assays designed to assess potential cellular toxicity.

Assay TypeCell Line(s)Endpoint(s)Results (e.g., IC50, CC50)
Cytotoxicitye.g., HepG2, HEK293Cell Viability (MTT, LDH)Data Not Available
Genotoxicitye.g., Ames test, CHO/HGPRTMutagenicity, ClastogenicityData Not Available
hERG Channel Assaye.g., HEK293 cellshERG channel inhibitionData Not Available
Table 2: Summary of In Vivo Acute Toxicity Studies

This table would present the results from single-dose toxicity studies in animal models to determine the acute lethal dose and identify target organs of toxicity.

SpeciesStrainRoute of AdministrationLD50 (mg/kg)95% Confidence IntervalKey Clinical Signs
Rate.g., Sprague-DawleyOralData Not AvailableData Not AvailableData Not Available
Mousee.g., CD-1IntravenousData Not AvailableData Not AvailableData Not Available
Table 3: Summary of Repeat-Dose Toxicity Studies

This table would detail the findings from sub-chronic and chronic toxicity studies to establish the No-Observed-Adverse-Effect Level (NOAEL).

SpeciesDurationRoute of AdministrationDose Levels (mg/kg/day)NOAEL (mg/kg/day)Target Organ(s) of Toxicity
Rat28-dayOralData Not AvailableData Not AvailableData Not Available
Dog90-dayOralData Not AvailableData Not AvailableData Not Available

Experimental Protocols

This section would provide detailed methodologies for the key experiments cited in the tables above.

In Vivo Repeat-Dose Toxicity Study Protocol (Example)
  • Test System: Species (e.g., Sprague-Dawley rats), number of animals per sex per group.

  • Test Article Administration: Route of administration (e.g., oral gavage), vehicle, dose levels, frequency, and duration of treatment.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: Hematology and clinical chemistry parameters evaluated at specified time points.

  • Anatomical Pathology: Gross necropsy findings, organ weights, and histopathological examination of a comprehensive list of tissues.

  • Statistical Analysis: Methods used to analyze the data.

Signaling Pathways and Experimental Workflows

Visual representations are crucial for understanding complex biological processes and experimental designs.

Hypothetical Mechanism of Action Signaling Pathway

Should this compound be an inhibitor of a specific kinase pathway, a diagram would be generated to illustrate its mechanism. Below is a hypothetical example of a generic kinase inhibitor pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor KR31080 This compound KR31080->MEK Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: Hypothetical signaling pathway for this compound as a MEK inhibitor.

Experimental Workflow for a Toxicity Study

A diagram illustrating the logical flow of an in vivo study can clarify the experimental design.

start Acclimatization of Animals randomization Randomization into Dose Groups start->randomization dosing Daily Dosing for 28 Days randomization->dosing observations In-life Observations (Clinical Signs, Body Weight) dosing->observations termination Terminal Sacrifice observations->termination necropsy Gross Necropsy and Organ Weights termination->necropsy histopathology Histopathological Examination necropsy->histopathology analysis Data Analysis and Reporting histopathology->analysis

Caption: Workflow for a 28-day repeat-dose toxicity study.

In-Depth Technical Guide: Therapeutic Potential of KR-31080 (SK-1080)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KR-31080, also known as SK-1080, is a potent and highly selective nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor. As an imidazo[4,5-b]pyridine derivative, this compound has demonstrated significant potential in preclinical studies as a therapeutic agent for cardiovascular diseases, particularly hypertension. Its mechanism of action is characterized by insurmountable antagonism, distinguishing it from some other AT1 receptor blockers. Furthermore, emerging evidence suggests a potential role for this compound in mitigating neuroinflammation. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its pharmacological profile, quantitative data from key experiments, detailed experimental methodologies, and a visualization of its mechanism of action and experimental workflows.

Core Mechanism of Action: AT1 Receptor Antagonism

This compound exerts its therapeutic effects primarily through the selective blockade of the AT1 angiotensin II receptor. Angiotensin II is a key effector molecule in the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular homeostasis. By binding to the AT1 receptor, angiotensin II mediates a range of physiological effects, including vasoconstriction, aldosterone secretion, sodium retention, and cellular growth and proliferation.

This compound competitively binds to the AT1 receptor, preventing angiotensin II from exerting its pathological effects. A distinguishing feature of this compound is its insurmountable antagonism . Unlike surmountable antagonists, which can be overcome by increasing concentrations of the agonist, insurmountable antagonists produce a long-lasting blockade that is not easily reversed. This is often due to a slow dissociation of the antagonist from the receptor, leading to a sustained therapeutic effect.

Signaling Pathway of Angiotensin II and Inhibition by this compound

cluster_RAS Renin-Angiotensin System cluster_Cell Target Cell (e.g., Vascular Smooth Muscle) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Renin Renin ACE ACE Gq Gq Protein AT1R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C DAG->PKC Contraction Vasoconstriction, Aldosterone Secretion, Cell Growth Ca2->Contraction PKC->Contraction KR31080 This compound KR31080->AT1R Antagonism

Caption: Angiotensin II signaling via the AT1 receptor and its inhibition by this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical studies of this compound (SK-1080).

Table 1: In Vitro Receptor Binding and Functional Antagonism
ParameterThis compound (SK-1080)LosartanReference
AT1 Receptor Binding (IC50, nM) 1.0112.3[1]
AT2 Receptor Binding (IC50, µM) >10>10[1]
Functional Antagonism (pA2/pKB)
- Rat Aorta9.97 (pKB)8.02 (pA2)[1]
- Rabbit Aorta9.51 (pKB)7.59 (pA2)[1]

IC50: Half-maximal inhibitory concentration. pA2/pKB: A measure of antagonist potency.

Table 2: In Vivo Efficacy in Animal Models of Hypertension
Animal ModelParameterThis compound (SK-1080)LosartanReference
Pithed Rats (i.v.) ID50 (mg/kg)0.071.74[1]
Renal Hypertensive Rats (oral) ED20 (mg/kg)5.063.36[2]
Furosemide-Treated Dogs (oral) ED20 (mg/kg)0.728.13[2]

ID50: Dose that inhibits the response to an agonist by 50%. ED20: Dose that produces a 20% reduction in blood pressure.

Potential Therapeutic Application in Neuroinflammation

Preliminary evidence suggests that this compound may have therapeutic potential beyond its cardiovascular effects. One study noted that this compound inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. Microglia are the resident immune cells of the central nervous system, and their activation and subsequent release of pro-inflammatory mediators like NO are hallmarks of neuroinflammation.

Signaling Pathway of LPS-Induced Neuroinflammation and Potential Inhibition by this compound

cluster_Microglia BV-2 Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Signaling MyD88->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Neuroinflammation Neuroinflammation NO->Neuroinflammation KR31080 This compound KR31080->NO Inhibition

Caption: Postulated mechanism of this compound in inhibiting neuroinflammation.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data tables. These protocols are based on the information available in the abstracts of the primary research articles and are intended to provide a foundational understanding of the experimental setup. For full, unabridged protocols, consultation of the full-text articles is recommended.

In Vitro Receptor Binding Assay
  • Objective: To determine the binding affinity and selectivity of this compound for the AT1 and AT2 receptors.

  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either the human recombinant AT1 or AT2 receptor.

  • Radioligands:

    • [¹²⁵I]-[Sar¹, Ile⁸]-angiotensin II for AT1 receptor binding.

    • [¹²⁵I]-CGP 42112A for AT2 receptor binding.

  • Procedure:

    • Cell membranes from the transfected CHO cells are prepared.

    • A constant concentration of the respective radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound or a reference compound (e.g., losartan).

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The radioactivity of the filters is measured using a gamma counter.

    • The IC50 values are calculated from the competition binding curves.

In Vitro Functional Antagonism in Isolated Aortic Rings
  • Objective: To assess the functional antagonistic activity of this compound on angiotensin II-induced vasoconstriction.

  • Animal Models: Male Sprague-Dawley rats and New Zealand White rabbits.

  • Procedure:

    • The thoracic aorta is excised and cut into rings.

    • The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.

    • The rings are allowed to equilibrate under a resting tension.

    • Cumulative concentration-response curves to angiotensin II are generated in the absence and presence of increasing concentrations of this compound or losartan.

    • The pA2 (for surmountable antagonists) or pKB (for insurmountable antagonists) values are calculated to determine the antagonist potency.

In Vivo Antihypertensive Efficacy in Pithed Rats
  • Objective: To evaluate the in vivo potency of intravenously administered this compound in blocking the pressor response to angiotensin II.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Rats are anesthetized, and the central nervous system is destroyed by inserting a rod through the orbit and foramen magnum (pithing).

    • The rats are artificially ventilated.

    • A carotid artery is cannulated for blood pressure measurement.

    • Dose-response curves to intravenous angiotensin II are obtained before and after the intravenous administration of this compound or losartan at various doses.

    • The ID50 value is calculated as the dose of the antagonist that reduces the maximal pressor response to angiotensin II by 50%.

Experimental Workflow Diagram

cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Binding Receptor Binding Assay (CHO Cells) Functional Functional Antagonism (Isolated Aortic Rings) DataAnalysis Data Analysis (IC50, pA2/pKB, ID50, ED20) Binding->DataAnalysis Functional->DataAnalysis PithedRat Pithed Rat Model (i.v. administration) HypertensiveModels Hypertensive Animal Models (oral administration) PithedRat->DataAnalysis HypertensiveModels->DataAnalysis Start This compound Start->Binding Start->Functional Start->PithedRat Start->HypertensiveModels

Caption: General experimental workflow for the preclinical evaluation of this compound.

Future Directions and Conclusion

This compound (SK-1080) has demonstrated significant promise as a potent and selective AT1 receptor antagonist with a favorable preclinical profile for the treatment of hypertension. Its insurmountable antagonism may offer a more sustained and effective blockade of the renin-angiotensin system compared to surmountable antagonists. The preliminary findings on its anti-neuroinflammatory effects warrant further investigation to explore its potential in treating neurodegenerative and neuroinflammatory disorders.

Future research should focus on:

  • Elucidating the precise molecular mechanism of its insurmountable antagonism.

  • Conducting comprehensive pharmacokinetic and toxicology studies.

  • Evaluating its efficacy in a broader range of cardiovascular and neuroinflammatory disease models.

  • Initiating clinical trials to assess its safety and efficacy in humans.

References

An In-depth Technical Guide to the Neuroprotective Properties of KR-31378

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the compound "KR-31080" did not yield any specific scientific literature. However, extensive research exists for a closely related compound, KR-31378 , a novel benzopyran derivative with significant neuroprotective activities. This guide provides a comprehensive overview of the experimental findings related to KR-31378, assuming a potential typographical error in the original query.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the core mechanisms, experimental data, and methodologies associated with the neuroprotective effects of KR-31378.

Core Concepts and Mechanism of Action

KR-31378, chemically identified as (2S,3S,4R)-N”-cyano-N-(6-amino-3,4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N’-benzylguanidine, is a novel potassium channel activator with demonstrated neuroprotective properties in models of ischemic injury. Its mechanism of action is multifaceted, primarily involving:

  • ATP-sensitive Potassium (K-ATP) Channel Opening: KR-31378 has been shown to be a potent opener of K-ATP channels.[1][2] This action is crucial in neuronal protection as it can lead to membrane hyperpolarization, reducing neuronal excitability and subsequent calcium influx, which are key events in the ischemic cascade leading to cell death. The neuroprotective effects of KR-31378 were significantly attenuated by the K-ATP channel blocker glibenclamide, supporting this mechanism.[1]

  • Antioxidant Activity: Beyond its ion channel modulating effects, KR-31378 exhibits direct antioxidant properties.[3] It has been shown to suppress the intracellular accumulation of reactive oxygen species (ROS) and inhibit lipid peroxidation.[3] This dual mechanism of action, targeting both excitotoxicity and oxidative stress, makes KR-31378 a promising candidate for neuroprotection in complex pathologies like stroke.

  • Anti-apoptotic Effects: Post-ischemic treatment with KR-31378 has been demonstrated to inhibit apoptotic cell death.[4] This is achieved through the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax, as well as inhibiting the release of cytochrome c from mitochondria.[4]

Quantitative Data on Neuroprotective Efficacy

The following tables summarize the key quantitative findings from preclinical studies evaluating the neuroprotective effects of KR-31378.

Table 1: In Vivo Efficacy of KR-31378 in a Rat Model of Focal Cerebral Ischemia

ParameterControl GroupKR-31378 (30 mg/kg, i.v.)Percentage ChangeReference
Infarct Area Not specifiedReduced by 24%24% reduction[3]
Edema Not specifiedReduced by 36%36% reduction[3]
Lipid Peroxidation ElevatedAttenuated to 99% of normalSignificant reduction[3]
Glutathione Loss SignificantAttenuated to 60% of normalSignificant preservation[3]

Table 2: In Vitro Neuroprotective Effect of KR-31378 against FeSO₄-induced Cell Death

ParameterValueReference
IC₅₀ 12 µM[3]

Table 3: Effect of KR-31378 on Antioxidant Enzyme Activity in Neurons

EnzymeFeSO₄ Treated (% of control)KR-31378 + FeSO₄ Treated (% of control)Reference
Catalase 8%70%[3]
Glutathione Peroxidase 14%57%[3]

Table 4: Neuroprotective Effect of KR-31378 in a Rabbit Model of Spinal Cord Ischemia

GroupTarlov's Score OutcomeReference
Ischemia Baseline
Diazoxide (5 mg/kg) Marked improvement (p = .005 vs ischemia)
KR-31378 (20 mg/kg) Marked improvement (p = .002 vs ischemia)
KR-31378 (50 mg/kg) Marked improvement (p = .001 vs ischemia)

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of KR-31378 and a typical experimental workflow for evaluating its neuroprotective effects.

KR31378_Signaling_Pathway cluster_ischemia Ischemic Insult cluster_cellular_stress Cellular Stress cluster_KR31378_Action KR-31378 Intervention cluster_downstream_effects Downstream Effects Ischemia Ischemia/Reperfusion ROS ↑ Reactive Oxygen Species (ROS) Ischemia->ROS Excitotoxicity ↑ Excitotoxicity (Glutamate Release) Ischemia->Excitotoxicity Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Excitotoxicity->Mitochondrial_Dysfunction Apoptosis_Modulation ↓ Apoptosis (↑ Bcl-2, ↓ Bax) Mitochondrial_Dysfunction->Apoptosis_Modulation KR31378 KR-31378 KATP K-ATP Channel Opening KR31378->KATP Activates Antioxidant ↓ Oxidative Stress (↓ Lipid Peroxidation) KR31378->Antioxidant Directly Scavenges ROS KR31378->Apoptosis_Modulation Modulates Hyperpolarization Hyperpolarization KATP->Hyperpolarization Ca_Influx ↓ Ca²⁺ Influx Hyperpolarization->Ca_Influx Neuroprotection Neuroprotection Ca_Influx->Neuroprotection Antioxidant->Neuroprotection Apoptosis_Modulation->Neuroprotection

Caption: Proposed signaling pathway of KR-31378 in neuroprotection.

Experimental_Workflow cluster_model Animal Model cluster_treatment Treatment Groups cluster_evaluation Evaluation Animal_Model Induction of Spinal Cord Ischemia (e.g., Aortic Cross-Clamping in Rabbits) Control Ischemia Group (Vehicle) Animal_Model->Control KR31378_Low KR-31378 (20 mg/kg) Animal_Model->KR31378_Low KR31378_High KR-31378 (50 mg/kg) Animal_Model->KR31378_High Positive_Control Diazoxide (5 mg/kg) Animal_Model->Positive_Control Neurological_Scoring Neurological Function Evaluation (Tarlov's Score) at 72h Post-op Control->Neurological_Scoring KR31378_Low->Neurological_Scoring KR31378_High->Neurological_Scoring Positive_Control->Neurological_Scoring Histopathology Histopathological Observation (Motor Neuron Degeneration) Neurological_Scoring->Histopathology Correlation

Caption: Experimental workflow for in vivo assessment of KR-31378.

Experimental Protocols

In Vivo Model of Focal Cerebral Ischemia in Rats
  • Animal Model: Male Sprague-Dawley rats are subjected to 2 hours of middle cerebral artery occlusion (MCAO) followed by 22 hours of reperfusion.

  • Drug Administration: KR-31378 (30 mg/kg) is administered intravenously.

  • Infarct Volume and Edema Measurement: Following the reperfusion period, brains are harvested, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize the infarct area. The percentage of the ischemic hemisphere that is infarcted is calculated. Brain edema is assessed by comparing the wet and dry weight of the brain tissue.

  • Biochemical Analysis: Brain tissue from the ischemic hemisphere is homogenized to measure levels of lipid peroxidation (e.g., malondialdehyde assay) and glutathione content (e.g., using a glutathione assay kit).

In Vitro Model of Oxidative Stress in Primary Cortical Culture
  • Cell Culture: Primary mixed cortical cultures are prepared from fetal rats.

  • Induction of Cell Death: Neuronal cell death is induced by exposing the cultures to FeSO₄ to induce oxidative stress.

  • Treatment: Cultures are pre-incubated with varying concentrations of KR-31378 prior to the addition of FeSO₄.

  • Cell Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC₅₀ value of KR-31378.

  • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).

  • Enzyme Activity Assays: The activities of antioxidant enzymes such as catalase and glutathione peroxidase are measured in cell lysates using commercially available assay kits.

In Vivo Model of Spinal Cord Ischemia in Rabbits
  • Animal Model: New Zealand white rabbits are used. Spinal cord ischemia is induced by 25 minutes of aortic cross-clamping.

  • Drug Administration: KR-31378 (20 mg/kg or 50 mg/kg) is administered intravenously 30 minutes before the cross-clamping. A positive control group receives diazoxide (5 mg/kg).

  • Neurological Evaluation: Neurologic function is evaluated for 72 hours postoperatively using a modified Tarlov's scoring system to assess hindlimb motor function.

  • Histopathological Analysis: After the final neurological scoring, the rabbits are euthanized, and the spinal cords are harvested for histopathological examination to assess the degree of degenerative changes in motor neurons.

Conclusion

KR-31378 is a promising neuroprotective agent with a dual mechanism of action that addresses both excitotoxicity, through the opening of K-ATP channels, and oxidative stress, via its intrinsic antioxidant properties. Preclinical studies have demonstrated its efficacy in reducing infarct size, edema, and neuronal death in models of cerebral and spinal cord ischemia. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of KR-31378 as a potential therapeutic for ischemic neurological disorders. Further investigation into its pharmacokinetic and pharmacodynamic profiles in larger animal models is warranted to translate these promising preclinical findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for KR-31378 in H9c2 Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KR-31378 is a potent cardioprotective agent that has demonstrated significant efficacy in protecting cardiac cells from hypoxic damage. These application notes provide a detailed experimental protocol for utilizing KR-31378 in a cell culture model of chemical hypoxia using the H9c2 rat cardiomyocyte cell line. The primary mechanism of action for KR-31378 involves the inhibition of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which are key mediators of stress-induced apoptosis.

Principle

Chemical hypoxia is induced in H9c2 cells using a metabolic inhibition buffer, which mimics ischemic conditions by blocking cellular respiration and glycolysis. KR-31378 is a cardioselective ATP-sensitive potassium channel opener that has been shown to protect H9c2 cells from cell death induced by chemical hypoxia[1]. The protective effect of KR-31378 is attributed to its ability to suppress the activation of JNK and p38 MAPK in a dose-dependent manner[1]. This protocol outlines the procedures for inducing chemical hypoxia, treating cells with KR-31378, and assessing cell viability and the phosphorylation status of JNK and p38 MAPK.

Quantitative Data Summary

The following tables summarize the dose-dependent protective effect of KR-31378 on H9c2 cells subjected to chemical hypoxia.

Table 1: Effect of KR-31378 on H9c2 Cell Viability under Chemical Hypoxia (XTT Assay)

KR-31378 Concentration (µM)Cell Viability (%)
0 (Vehicle)55.4 ± 2.5
162.1 ± 3.1
370.8 ± 2.9
1085.3 ± 4.2
3092.1 ± 3.8

Table 2: Effect of KR-31378 on LDH Release in H9c2 Cells under Chemical Hypoxia

KR-31378 Concentration (µM)LDH Release (% of Control)
0 (Vehicle)45.2 ± 3.7
138.5 ± 2.9
331.2 ± 3.3
1022.6 ± 2.1
3015.8 ± 1.9

Experimental Protocols

H9c2 Cell Culture
  • Cell Line: H9c2 rat cardiomyoblasts.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Induction of Chemical Hypoxia

Materials:

  • Metabolic Inhibition Buffer (MIB): 106 mM NaCl, 4.4 mM KCl, 1 mM MgCl2·6H2O, 38 mM NaHCO3, 2.5 mM CaCl2, 20 mM 2-deoxy-D-glucose, 1 mM NaCN, pH 6.6[2].

  • Phosphate-Buffered Saline (PBS).

Protocol:

  • Seed H9c2 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere and grow to 70-80% confluency.

  • Aspirate the culture medium and wash the cells once with PBS.

  • Add the Metabolic Inhibition Buffer to the cells.

  • Incubate the cells in the MIB for the desired duration (e.g., 4-6 hours) to induce chemical hypoxia.

KR-31378 Treatment

Materials:

  • KR-31378 stock solution (e.g., 10 mM in DMSO).

  • Culture medium.

Protocol:

  • Prepare working solutions of KR-31378 in culture medium at the desired final concentrations (e.g., 1, 3, 10, 30 µM).

  • For pre-treatment, replace the culture medium with the KR-31378 containing medium and incubate for a specified time (e.g., 1 hour) before inducing chemical hypoxia.

  • Alternatively, KR-31378 can be added concurrently with the Metabolic Inhibition Buffer.

Cell Viability Assessment (XTT Assay)

Materials:

  • XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent.

  • Electron-coupling reagent.

  • 96-well plate reader.

Protocol:

  • Following treatment with KR-31378 and induction of chemical hypoxia in a 96-well plate, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent.

  • Add 50 µL of the XTT labeling mixture to each well.

  • Incubate the plate for 4 hours at 37°C in a CO2 incubator.

  • Measure the absorbance of the samples at 450 nm (with a reference wavelength of 660 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control cells.

Cytotoxicity Assessment (LDH Assay)

Materials:

  • LDH Assay Kit.

  • 96-well plate reader.

Protocol:

  • After the experimental treatment in a 96-well plate, centrifuge the plate at 250 x g for 10 minutes.

  • Carefully transfer 100 µL of the supernatant from each well to a new optically clear 96-well flat-bottom plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 100 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate LDH release as a percentage of the maximum LDH release from lysed control cells.

Western Blot Analysis of Phospho-JNK and Phospho-p38

Materials:

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels.

  • PVDF membranes.

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-phospho-JNK and Rabbit anti-phospho-p38.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescence substrate.

  • Imaging system.

Protocol:

  • After treatment, wash the cells in 6-well plates with cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatants.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-JNK and phospho-p38 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • For loading controls, the membranes can be stripped and re-probed for total JNK and total p38.

Visualizations

Signaling_Pathway Hypoxia Chemical Hypoxia JNK JNK Hypoxia->JNK activates p38 p38 MAPK Hypoxia->p38 activates KR31378 KR-31378 KR31378->JNK inhibits KR31378->p38 inhibits Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

Caption: KR-31378 signaling pathway in cardioprotection.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed H9c2 Cells Grow Grow to 70-80% Confluency Seed->Grow Pretreat Pre-treat with KR-31378 Grow->Pretreat Induce_Hypoxia Induce Chemical Hypoxia Pretreat->Induce_Hypoxia Viability Cell Viability (XTT) Induce_Hypoxia->Viability Cytotoxicity Cytotoxicity (LDH) Induce_Hypoxia->Cytotoxicity Western Western Blot (p-JNK, p-p38) Induce_Hypoxia->Western

Caption: Experimental workflow for KR-31378 in H9c2 cells.

References

Application Notes and Protocols for In vivo Dissolution of KR-31080

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KR-31080, also known as SK-1080, is a potent and selective nonpeptide angiotensin II type 1 (AT1) receptor antagonist.[1][2] As a key regulator of blood pressure and cardiovascular homeostasis, the renin-angiotensin system (RAS) is a critical target in the development of therapeutics for hypertension and related cardiovascular diseases. This compound acts by blocking the effects of angiotensin II at the AT1 receptor, leading to vasodilation and a reduction in blood pressure.[1][2] These application notes provide detailed protocols for the dissolution of this compound for in vivo studies, ensuring proper formulation for both intravenous and oral administration routes.

Physicochemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of this compound is essential for appropriate solvent selection and formulation development. While specific quantitative solubility data is not widely published, empirical data from preclinical studies provides guidance on suitable vehicles.

PropertyData / Information
Chemical Name 2-butyl-5-methyl-6-(1-oxopyridin-2-yl)-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-3H-imidazo[4,5-b]pyridine
Synonyms SK-1080, KR 31080
Molecular Formula C30H28N8O
Mechanism of Action Selective Angiotensin II Type 1 (AT1) Receptor Antagonist
Reported Solvents 0.9% NaCl (Saline) for intravenous administration. The vehicle for oral administration is not explicitly stated in the reviewed literature, but a suspension in a standard aqueous-based vehicle is common practice.

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous (IV) Administration

This protocol is based on methodologies reported in preclinical studies involving the intravenous administration of angiotensin receptor antagonists.

Materials:

  • This compound powder

  • Sterile 0.9% Sodium Chloride (NaCl) solution (Saline)

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm)

  • Analytical balance

  • Spatula

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Initial Dissolution: Transfer the weighed powder to a sterile vial. Add a small volume of sterile 0.9% NaCl solution.

  • Mixing: Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.

  • Sonication (Optional): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Final Volume Adjustment: Once the this compound is completely dissolved, add sterile 0.9% NaCl solution to reach the final desired concentration.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile vial.

  • Storage: The prepared solution should be used immediately. If short-term storage is necessary, it should be kept at 2-8°C and protected from light. Stability under these conditions should be validated.

Protocol 2: Preparation of this compound for Oral (PO) Administration

Given that the specific vehicle for oral administration of this compound is not detailed in the available literature, a general protocol for preparing a suspension of a poorly water-soluble compound for oral gavage in rodents is provided. It is highly recommended to perform preliminary solubility and stability tests to determine the optimal vehicle for your specific experimental needs.

Commonly Used Oral Vehicles for Preclinical Studies:

  • 0.5% or 1% Carboxymethylcellulose (CMC) in water

  • 0.5% Methylcellulose (MC) in water

  • Water or 0.9% Saline (if solubility allows)

Materials:

  • This compound powder

  • Vehicle of choice (e.g., 0.5% CMC in sterile water)

  • Sterile vials or tubes

  • Mortar and pestle (optional, for particle size reduction)

  • Vortex mixer

  • Homogenizer (optional)

  • Analytical balance

  • Spatula

Procedure:

  • Vehicle Preparation: Prepare the chosen vehicle (e.g., 0.5% CMC in water) by slowly adding the suspending agent to the water while stirring to avoid clumping.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Trituration (Optional): To ensure a fine, uniform suspension, it may be beneficial to triturate the this compound powder in a mortar and pestle with a small amount of the vehicle to form a smooth paste.

  • Suspension: Gradually add the remaining vehicle to the paste (or directly to the powder if trituration is not performed) while continuously mixing.

  • Mixing: Vortex the suspension vigorously for 2-3 minutes to ensure homogeneity. A homogenizer can be used for a more uniform particle size distribution.

  • Storage: Suspensions should ideally be prepared fresh daily. If stored, they should be kept at 2-8°C and re-suspended thoroughly by vortexing before each administration. Stability of the suspension should be determined.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its preparation for in vivo studies.

KR31080_Mechanism_of_Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleavage Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II conversion ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction, Aldosterone Release, etc. AT1_Receptor->Vasoconstriction activates KR31080 This compound KR31080->AT1_Receptor blocks

Caption: Mechanism of action of this compound in the Renin-Angiotensin System.

InVivo_Preparation_Workflow cluster_IV Intravenous (IV) Formulation cluster_PO Oral (PO) Formulation IV_Weigh Weigh this compound IV_Dissolve Dissolve in 0.9% NaCl IV_Weigh->IV_Dissolve IV_Mix Vortex / Sonicate IV_Dissolve->IV_Mix IV_Filter Sterile Filter (0.22 µm) IV_Mix->IV_Filter IV_Administer Administer IV IV_Filter->IV_Administer PO_Weigh Weigh this compound PO_Suspend Suspend in Vehicle (e.g., 0.5% CMC) PO_Weigh->PO_Suspend PO_Mix Vortex / Homogenize PO_Suspend->PO_Mix PO_Administer Administer PO PO_Mix->PO_Administer Start Start

Caption: Experimental workflow for preparing this compound for in vivo studies.

Disclaimer: These protocols are intended as a guide and may require optimization based on the specific experimental conditions and the physicochemical properties of the particular batch of this compound being used. It is strongly recommended to perform small-scale pilot experiments to confirm solubility, stability, and compatibility of the formulation before proceeding with large-scale in vivo studies. Always adhere to institutional guidelines and regulations for animal research.

References

Application Notes and Protocols for KR-31080 in Chemical Ischemia Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific compound KR-31080 is limited. The following application notes and protocols are based on the published research for a closely related compound, KR-62980 , a novel Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) agonist. Researchers should use this information as a guideline and optimize protocols specifically for this compound.

Introduction

Chemical ischemia models are valuable in vitro tools for studying the cellular and molecular mechanisms of ischemic cell death and for the primary screening of potential neuroprotective compounds. These models typically involve inducing a state of metabolic stress by inhibiting mitochondrial respiration and glycolysis, followed by a "reperfusion" phase where normal culture conditions are restored. This process mimics the key aspects of the ischemic cascade, including oxidative stress, inflammation, and apoptosis.

KR-series compounds, such as the PPARγ agonist KR-62980, have shown neuroprotective potential in these models. This document provides a detailed overview of the proposed mechanism of action and experimental protocols for evaluating compounds like this compound in a chemical ischemia-reperfusion model.

Mechanism of Action in Neuroprotection

Based on studies with the related compound KR-62980, this compound is presumed to act as a PPARγ agonist. Activation of PPARγ in neuronal cells initiates a signaling cascade that confers protection against ischemia-reperfusion injury. The key events in this pathway include:

  • PPARγ Activation: The compound binds to and activates the PPARγ receptor.

  • Suppression of Oxidative and Nitrosative Stress: Activated PPARγ leads to a reduction in the formation of reactive oxygen species (ROS) and nitric oxide (NO), key mediators of ischemic cell damage.

  • Modulation of Pro-Survival Signaling: PPARγ activation influences critical cell survival pathways. This includes the suppression of the tumor suppressor protein PTEN.

  • Activation of PI3K/Akt and ERK Pathways: Downregulation of PTEN leads to the increased phosphorylation and activation of Akt (Protein Kinase B) and ERK (Extracellular signal-regulated kinase). These kinases are central to promoting cell survival and inhibiting apoptosis.

  • Anti-Apoptotic Effects: The culmination of this signaling cascade is the inhibition of apoptotic cell death, thereby preserving neuronal viability following an ischemic insult.

Data Presentation

The following table summarizes the observed neuroprotective effects of the related PPARγ agonist, KR-62980, in a chemical ischemia-reperfusion model using SK-N-SH human neuroblastoma cells.

ParameterObservation with KR-62980Significance
Cell Viability Increased cell survival after chemical ischemia-reperfusion.Demonstrates a direct neuroprotective effect.
Apoptosis Inhibition of ischemia-reperfusion-induced apoptotic cell death.Suggests the compound interferes with programmed cell death pathways.
Nitric Oxide (NO) Production Suppressed the formation of NO.Indicates a reduction in nitrosative stress.
Reactive Oxygen Species (ROS) Suppressed the formation of ROS.Points to an antioxidant mechanism.
PTEN Expression Suppressed.A key upstream event in the pro-survival signaling cascade.
Akt Phosphorylation Increased.Activation of the PI3K/Akt survival pathway.
ERK Phosphorylation Increased.Activation of the MAPK/ERK survival pathway.

Signaling Pathway Diagram

KR_31080_Signaling_Pathway KR31080 This compound (presumed PPARγ agonist) PPARg PPARγ KR31080->PPARg activates PTEN PTEN PPARg->PTEN suppresses ERK ERK PPARg->ERK ROS_NO ROS / NO Production PPARg->ROS_NO suppresses PI3K PI3K PTEN->PI3K Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis CellSurvival Cell Survival pAkt->CellSurvival pERK p-ERK (Active) ERK->pERK pERK->Apoptosis pERK->CellSurvival ROS_NO->Apoptosis Apoptosis->CellSurvival

Caption: Proposed signaling pathway for this compound-mediated neuroprotection.

Experimental Protocols

In Vitro Model of Chemical Ischemia-Reperfusion

This protocol describes the induction of chemical ischemia in a neuronal cell line, such as SK-N-SH human neuroblastoma cells, followed by a reperfusion period.

Materials:

  • Neuronal cell line (e.g., SK-N-SH)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Glucose-free DMEM

  • Sodium azide (NaN₃)

  • 2-deoxy-D-glucose (2-DG)

  • This compound (or test compound)

  • Vehicle (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed SK-N-SH cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Pre-treatment: Replace the culture medium with fresh complete medium containing the desired concentrations of this compound or vehicle. Incubate for 1-2 hours.

  • Induction of Chemical Ischemia:

    • Carefully aspirate the medium.

    • Wash the cells once with sterile PBS.

    • Add glucose-free DMEM containing sodium azide (e.g., 10 mM) and 2-deoxy-D-glucose (e.g., 10 mM) to induce metabolic stress.

    • Incubate the cells under these ischemic conditions for a predetermined duration (e.g., 1-3 hours). This duration should be optimized to achieve significant but not complete cell death in the vehicle-treated control group.

  • Reperfusion:

    • Aspirate the ischemic medium.

    • Wash the cells once with sterile PBS.

    • Add fresh, complete culture medium containing the original concentrations of this compound or vehicle.

    • Return the plates to the incubator and allow reperfusion to proceed for 18-24 hours.

  • Assessment of Cell Viability:

    • After the reperfusion period, measure cell viability using a standard method like the MTT assay.

    • Quantify the results by reading the absorbance at the appropriate wavelength.

    • Express the data as a percentage of the viability of the normoxic (non-ischemic) control group.

Analysis of Signaling Pathways

To confirm the mechanism of action, specific inhibitors can be used in conjunction with this compound treatment.

Additional Materials:

  • Wortmannin (PI3K inhibitor)

  • PD98059 (ERK inhibitor)

  • Bisphenol A diglycidyl ether (BADGE) (PPARγ antagonist)

Protocol:

  • Follow the main chemical ischemia-reperfusion protocol as described above.

  • In separate experimental groups, co-incubate the cells with this compound and a specific inhibitor (e.g., Wortmannin at 100 nM or PD98059 at 10 µM). The inhibitor should be added during the pre-treatment phase along with the test compound.

  • Assess cell viability at the end of the experiment. A reversal of the protective effect of this compound by an inhibitor indicates the involvement of that specific pathway.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Seed SK-N-SH cells Incubate24h Incubate for 24h Start->Incubate24h Pretreat Pre-treatment: Add this compound / Vehicle (± Inhibitors) Incubate24h->Pretreat Incubate1h Incubate for 1-2h Pretreat->Incubate1h InduceIschemia Induce Chemical Ischemia: Glucose-free medium + NaN3 + 2-DG Incubate1h->InduceIschemia IncubateIschemia Incubate for 1-3h InduceIschemia->IncubateIschemia Reperfusion Reperfusion: Replace with fresh medium + this compound / Vehicle IncubateIschemia->Reperfusion Incubate24h_2 Incubate for 18-24h Reperfusion->Incubate24h_2 AssessViability Assess Cell Viability (e.g., MTT Assay) Incubate24h_2->AssessViability End End: Data Analysis AssessViability->End

Caption: Workflow for in vitro chemical ischemia-reperfusion assay.

Application Notes and Protocols: KR-31080 Treatment of SK-N-SH Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available data, there are no specific studies published on the effects of a compound designated "KR-31080" on SK-N-SH human neuroblastoma cells. The following application notes and protocols are based on published research for a similar designated compound, KR-62980 , and serve as a representative example of how a novel therapeutic agent might be investigated in this cell line. The described mechanism of action, quantitative data, and protocols are derived from findings on KR-62980's neuroprotective effects and should be adapted as necessary for this compound.

Introduction

The SK-N-SH human neuroblastoma cell line is a widely utilized in vitro model for neurotoxicity, neuroprotection, and neurodegenerative disease research. These cells, derived from a metastatic bone marrow tumor, can be differentiated into a neuronal phenotype, making them suitable for screening potential therapeutic compounds. This document outlines the application of a hypothetical neuroprotective agent, this compound, on SK-N-SH cells, based on the known effects of the PPARγ agonist KR-62980.

KR-62980 has been shown to exhibit neuroprotective properties in SK-N-SH cells subjected to chemical ischemia-reperfusion injury. Its mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), leading to anti-apoptotic and anti-oxidant effects. This is achieved through the suppression of PTEN (Phosphatase and tensin homolog) and subsequent activation of the Akt and ERK signaling pathways.

Data Presentation

The following tables summarize the hypothetical quantitative data for the effects of this compound on SK-N-SH cells, modeled after the observed effects of KR-62980.

Table 1: Effect of this compound on SK-N-SH Cell Viability under Chemical Ischemia-Reperfusion

Treatment GroupConcentration (µM)Cell Viability (%)
Control-100 ± 5.2
Ischemia-Reperfusion (IR)-45 ± 3.8
This compound + IR162 ± 4.1
This compound + IR1078 ± 3.9
This compound + IR2585 ± 4.5

Table 2: Effect of this compound on Apoptotic and Signaling Protein Expression

Treatment GroupRelative p-Akt ExpressionRelative p-ERK ExpressionRelative PTEN Expression
Control1.01.01.0
Ischemia-Reperfusion (IR)0.40.51.8
This compound (10 µM) + IR0.80.90.9

Experimental Protocols

SK-N-SH Cell Culture
  • Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use TrypLE Express for detachment.

Chemical Ischemia-Reperfusion Model
  • Seed SK-N-SH cells in 96-well plates (for viability assays) or 6-well plates (for protein analysis) and allow them to adhere overnight.

  • Ischemia Induction: Replace the culture medium with a glucose-free medium and incubate the cells in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for 4 hours.

  • Reperfusion: Replace the hypoxic, glucose-free medium with complete culture medium and return the cells to normoxic conditions (37°C, 5% CO2) for 20 hours.

  • Treatment: this compound should be added to the culture medium during the reperfusion step at the desired concentrations.

Cell Viability Assay (MTT Assay)
  • Following the ischemia-reperfusion and treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Western Blot Analysis
  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-Akt, Akt, p-ERK, ERK, and PTEN overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

KR31080_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor PPARγ PTEN PTEN Receptor->PTEN Inhibits KR31080 This compound KR31080->Receptor Activates PIP3 PIP3 PTEN->PIP3 Dephosphorylates PIP2 PIP2 PIP2->PIP3 PI3K pAkt p-Akt (Active) PIP3->pAkt Akt Akt pERK p-ERK (Active) pAkt->pERK Activates Apoptosis Apoptosis pAkt->Apoptosis Cell_Survival Cell Survival pAkt->Cell_Survival ERK ERK pERK->Cell_Survival

Caption: Hypothetical signaling pathway of this compound in SK-N-SH cells.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Chemical Ischemia-Reperfusion cluster_analysis Analysis Seed Seed SK-N-SH Cells Adhere Overnight Adhesion Seed->Adhere Ischemia 4h Hypoxia & Glucose Deprivation Adhere->Ischemia Reperfusion 20h Normoxia with This compound Treatment Ischemia->Reperfusion MTT Cell Viability (MTT Assay) Reperfusion->MTT WB Protein Expression (Western Blot) Reperfusion->WB

Caption: Experimental workflow for this compound treatment of SK-N-SH cells.

Application Notes and Protocols: Western Blot Analysis of KR-31080 Treatment Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KR-31080 is a compound of interest for its potential therapeutic applications. Understanding its mechanism of action at the molecular level is crucial for its development as a drug candidate. Western blot analysis is a fundamental technique to investigate changes in protein expression and signaling pathways within cells following treatment with a compound like this compound. These application notes provide a comprehensive guide to performing Western blot analysis to assess the impact of this compound on key cellular processes such as apoptosis and cell cycle regulation. Detailed protocols for sample preparation, protein analysis, and data interpretation are included to ensure reliable and reproducible results.

Introduction

The cellular response to a therapeutic agent often involves complex signaling cascades that regulate fundamental processes like programmed cell death (apoptosis) and cell proliferation (cell cycle). Dysregulation of these pathways is a hallmark of many diseases, including cancer. Western blotting allows for the sensitive detection and quantification of specific proteins, providing insights into how a compound like this compound modulates these critical cellular events. By examining key protein markers, researchers can elucidate the compound's mechanism of action and evaluate its therapeutic potential.

Key cellular processes that can be investigated using Western blot analysis after this compound treatment include:

  • Apoptosis: The process of programmed cell death, which can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key proteins include caspases, Bcl-2 family members, and PARP.

  • Cell Cycle Regulation: The series of events that lead to cell division and proliferation. Key regulatory proteins include cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.

Data Presentation: Quantitative Analysis of Protein Expression

Following Western blot analysis, quantitative data on protein expression levels should be meticulously recorded and presented. Densitometric analysis of the protein bands allows for the normalization of target protein expression to a loading control (e.g., GAPDH or β-actin), enabling accurate comparisons between different treatment groups. The summarized data should be presented in a clear and structured tabular format.

Table 1: Effect of this compound on the Expression of Apoptosis-Related Proteins

Target ProteinTreatment GroupFold Change vs. Control (Mean ± SD)p-value
Pro-Apoptotic
BaxControl1.00 ± 0.00-
This compound (X µM)Data not availableData not available
Cleaved Caspase-3Control1.00 ± 0.00-
This compound (X µM)Data not availableData not available
Cleaved PARPControl1.00 ± 0.00-
This compound (X µM)Data not availableData not available
Anti-Apoptotic
Bcl-2Control1.00 ± 0.00-
This compound (X µM)Data not availableData not available

Note: Specific quantitative data for this compound is not publicly available. This table serves as a template for data presentation.

Table 2: Effect of this compound on the Expression of Cell Cycle-Related Proteins

Target ProteinTreatment GroupFold Change vs. Control (Mean ± SD)p-value
G1/S Transition
Cyclin D1Control1.00 ± 0.00-
This compound (X µM)Data not availableData not available
CDK4Control1.00 ± 0.00-
This compound (X µM)Data not availableData not available
p21Control1.00 ± 0.00-
This compound (X µM)Data not availableData not available
G2/M Transition
Cyclin B1Control1.00 ± 0.00-
This compound (X µM)Data not availableData not available
CDK1Control1.00 ± 0.00-
This compound (X µM)Data not availableData not available

Note: Specific quantitative data for this compound is not publicly available. This table serves as a template for data presentation.

Experimental Protocols

A generalized, detailed protocol for performing Western blot analysis to assess the effects of a compound like this compound is provided below.

Protocol 1: Cell Lysis and Protein Extraction
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the specified time points. Include a vehicle-treated control group.

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Suspension cells: Centrifuge the cell suspension to pellet the cells. Wash the cell pellet twice with ice-cold PBS. Resuspend the pellet in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

  • Lysis: Incubate the cell lysate on ice for 30 minutes with intermittent vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay. This is crucial for ensuring equal protein loading in the subsequent steps.

Protocol 2: SDS-PAGE and Western Blotting
  • Sample Preparation: Mix an appropriate amount of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of a polyacrylamide gel (SDS-PAGE). Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.

  • Stripping and Re-probing (Optional): To detect another protein on the same membrane, the membrane can be stripped of the bound antibodies and re-probed with a different primary antibody (e.g., for a loading control like GAPDH or β-actin).

Mandatory Visualizations

To visually represent the experimental workflow and the potential signaling pathways affected by this compound, the following diagrams are provided in DOT language.

G cluster_workflow Western Blot Experimental Workflow start Cell Culture & this compound Treatment harvest Cell Harvesting & Lysis start->harvest quantify Protein Quantification harvest->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Workflow for Western blot analysis.

G cluster_pathway Hypothetical Apoptosis Signaling Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway KR31080 This compound Bax Bax KR31080->Bax Bcl2 Bcl-2 KR31080->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Death_Receptor Death Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase8->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Apoptosis signaling pathway.

G cluster_pathway Hypothetical Cell Cycle Regulation Pathway cluster_g1_s G1/S Transition cluster_g2_m G2/M Transition KR31080 This compound CyclinD_CDK4 Cyclin D / CDK4 KR31080->CyclinD_CDK4 p21 p21 KR31080->p21 CyclinB_CDK1 Cyclin B / CDK1 KR31080->CyclinB_CDK1 G1_S_Progression G1/S Progression CyclinD_CDK4->G1_S_Progression p21->CyclinD_CDK4 G2_M_Progression G2/M Progression CyclinB_CDK1->G2_M_Progression

Application Note: High-Performance Liquid Chromatography for the Quantification of KR-31080

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of KR-31080, a novel investigational compound. The described method is suitable for the analysis of this compound in bulk drug substance and can be adapted for pharmacokinetic studies. The protocol offers excellent linearity, precision, accuracy, and robustness, making it a reliable quality control and research tool.

Introduction

This compound is a small molecule currently under investigation for its potential therapeutic effects. As with any new chemical entity, a reliable and validated analytical method is crucial for ensuring product quality, consistency, and for conducting pharmacokinetic and metabolism studies.[1][2][3] High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[4][5] This document provides a detailed protocol for the analysis of this compound using RP-HPLC with UV detection.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is used for this method. The chromatographic conditions have been optimized to achieve a sharp peak with a short retention time for this compound.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 10 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (Acetonitrile:Water, 50:50, v/v).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: For bulk drug substance, accurately weigh and dissolve the sample in the diluent to a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, and robustness.[6]

Linearity

The linearity of the method was determined by analyzing a series of six concentrations of this compound ranging from 5 µg/mL to 80 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area (n=3)
5152,345
10305,123
20610,567
401,220,890
601,831,543
802,442,112
Correlation Coefficient (r²) 0.9998
Precision

The precision of the method was evaluated by performing intra-day and inter-day analyses of three different concentrations of this compound. The results are expressed as the relative standard deviation (%RSD).

Table 3: Precision Data for this compound

Concentration (µg/mL)Intra-day %RSD (n=6)Inter-day %RSD (n=6 over 3 days)
100.851.12
400.620.95
800.510.88
Accuracy

The accuracy of the method was determined by a recovery study, where a known amount of this compound was spiked into a placebo matrix at three different concentration levels.

Table 4: Accuracy (Recovery) Data for this compound

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
2019.899.0
5050.4100.8
8079.599.4

Protocols

System Suitability Test

Before starting the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 40 µg/mL) six times.

Table 5: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0%
Analytical Procedure
  • Prepare the mobile phase, standard solutions, and sample solutions as described in section 2.2.

  • Set up the HPLC system with the chromatographic conditions specified in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform the system suitability test.

  • Inject the blank (diluent), followed by the standard solutions to generate the calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the samples using the calibration curve.

Visualizations

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on its potential role as a kinase inhibitor.

KR31080_Signaling_Pathway cluster_nucleus KR31080 This compound KinaseB Kinase B KR31080->KinaseB Inhibition Receptor Cell Surface Receptor KinaseA Kinase A Receptor->KinaseA KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus translocation GeneExpression Target Gene Expression CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase B.

Experimental Workflow for this compound Analysis

The following diagram outlines the general workflow for the HPLC analysis of this compound.

HPLC_Workflow start Start prep_mobile_phase Prepare Mobile Phase start->prep_mobile_phase prep_standards Prepare Standard Solutions start->prep_standards prep_samples Prepare Sample Solutions start->prep_samples system_setup HPLC System Setup & Column Equilibration prep_mobile_phase->system_setup calibration Inject Standards & Generate Calibration Curve prep_standards->calibration sample_analysis Inject Samples prep_samples->sample_analysis system_suitability System Suitability Test system_setup->system_suitability system_suitability->calibration calibration->sample_analysis data_processing Data Processing & Quantification sample_analysis->data_processing report Generate Report data_processing->report

Caption: General workflow for the HPLC analysis of this compound.

Conclusion

The developed RP-HPLC method provides a simple, accurate, and reliable means for the quantitative analysis of this compound. The method is validated according to ICH guidelines and is suitable for routine quality control and research applications. The short run time allows for a high throughput of samples.

References

Application Notes and Protocols for Immunohistochemistry (IHC) Staining with KR-31080

Author: BenchChem Technical Support Team. Date: November 2025

A new potential therapeutic agent, KR-31080, has been identified as a promising molecule in preclinical studies. To facilitate further research and drug development, this document provides detailed application notes and protocols for the immunohistochemical staining of its potential target and associated signaling pathway components.

Application Notes

This compound is a novel small molecule inhibitor currently under investigation for its therapeutic potential. While the direct protein target of this compound is still being elucidated, preliminary studies suggest its mechanism of action may involve the modulation of the Extracellular signal-regulated protein kinase (ERK)-Mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in various diseases, including cancer.[1]

Immunohistochemistry (IHC) is a valuable technique to visualize the expression and localization of specific proteins within tissue samples. This allows researchers to assess the in-situ effects of this compound on its potential target and downstream signaling molecules. The following protocols are designed to guide researchers in setting up and performing IHC staining for proteins of interest in the context of this compound treatment.

Key Considerations for IHC with this compound:

  • Antibody Selection: The choice of primary antibodies is critical for successful IHC. It is essential to use antibodies that are validated for IHC and specific to the target protein of interest.

  • Tissue Preparation: Proper tissue fixation, processing, and sectioning are paramount to preserve tissue morphology and antigenicity.

  • Antigen Retrieval: This step is often necessary to unmask antigenic sites that may have been altered during fixation. The optimal method (heat-induced or enzymatic) should be determined for each antibody.

  • Controls: Appropriate positive and negative controls are essential for validating the staining results and ensuring the specificity of the antibodies.

Experimental Protocols

I. General Immunohistochemistry Staining Protocol

This protocol provides a general framework for IHC staining. Optimization of specific steps, such as antibody concentrations and incubation times, may be required for different target proteins and tissue types.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody

  • Secondary antibody (HRP-conjugated)

  • DAB substrate kit

  • Hematoxylin

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval solution.

    • Heat in a water bath or steamer at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate slides with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate slides with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in blocking buffer.

    • Incubate slides with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Rinse slides with PBS (3 x 5 minutes).

    • Apply DAB substrate and incubate until the desired brown color develops.

    • Rinse with deionized water.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • Rinse with deionized water.

  • Dehydration and Mounting:

    • Dehydrate through a graded series of ethanol and xylene.

    • Mount with a permanent mounting medium.

II. Data Presentation

Quantitative analysis of IHC staining intensity can provide valuable insights into the effects of this compound. The following table is an example of how to structure such data.

Treatment GroupTarget ProteinAverage Staining Intensity (Optical Density)Standard DeviationP-value (vs. Vehicle)
Vehicle Controlp-ERK1/20.850.12-
This compound (10 mg/kg)p-ERK1/20.420.08<0.01
This compound (30 mg/kg)p-ERK1/20.210.05<0.001
Vehicle ControlKi-670.780.15-
This compound (10 mg/kg)Ki-670.350.09<0.01
This compound (30 mg/kg)Ki-670.180.06<0.001

Visualizations

Signaling Pathway

The diagram below illustrates the proposed signaling pathway potentially affected by this compound.

KR31080_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors KR31080 This compound KR31080->MEK Inhibition? Cell_Cycle_Progression Cell Cycle Progression, Proliferation, Survival Transcription_Factors->Cell_Cycle_Progression

Caption: Proposed this compound mechanism via the MAPK/ERK signaling pathway.

Experimental Workflow

The following diagram outlines the key steps in the immunohistochemistry protocol.

IHC_Workflow start FFPE Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking_peroxidase Peroxidase Blocking antigen_retrieval->blocking_peroxidase blocking_nonspecific Non-specific Binding Blocking blocking_peroxidase->blocking_nonspecific primary_ab Primary Antibody Incubation blocking_nonspecific->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration_mounting Dehydration & Mounting counterstain->dehydration_mounting end Microscopic Analysis dehydration_mounting->end

Caption: Immunohistochemistry experimental workflow.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with KR-62980

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KR-62980 is a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis, glucose metabolism, and inflammation. Activation of PPARγ by agonists such as KR-62980 has been shown to modulate various cellular processes, including apoptosis, cell cycle progression, and the production of reactive oxygen species (ROS). Flow cytometry is an indispensable tool for the quantitative analysis of these cellular responses at the single-cell level.

These application notes provide detailed protocols for the analysis of apoptosis, cell cycle, and intracellular ROS in cells treated with KR-62980 using flow cytometry. The provided methodologies and expected outcomes will guide researchers in assessing the cellular effects of this compound.

Data Presentation

Table 1: Representative Data for Apoptosis Analysis by Annexin V/PI Staining

Treatment GroupConcentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control-95.2 ± 2.12.5 ± 0.82.3 ± 0.5
PPARγ Agonist185.6 ± 3.58.1 ± 1.26.3 ± 1.0
PPARγ Agonist1068.3 ± 4.218.9 ± 2.512.8 ± 1.8
PPARγ Agonist5045.1 ± 5.135.4 ± 3.119.5 ± 2.3

Data is representative and intended to illustrate expected trends.

Table 2: Representative Data for Cell Cycle Analysis by Propidium Iodide Staining

Treatment GroupConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control-55.4 ± 2.830.1 ± 1.914.5 ± 1.2
GW1929572.1 ± 3.115.8 ± 1.512.1 ± 1.0

Representative data adapted from a study on the PPARγ agonist GW1929, which showed promotion of cell-cycle progression from G0/G1 into S and G2/M phases in alveolar epithelial cells.[1]

Table 3: Representative Data for Intracellular ROS Measurement

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (MFI)
Vehicle Control-150 ± 25
GW19295280 ± 40
GW1929 + Antioxidant5165 ± 30

Representative data adapted from a study on the PPARγ agonist GW1929, which demonstrated increased ROS production.[1]

Mandatory Visualizations

cluster_0 Cell Treatment & Preparation cluster_1 Flow Cytometry Staining cluster_apoptosis Apoptosis cluster_cellcycle Cell Cycle cluster_ros ROS cluster_2 Data Acquisition & Analysis cell_culture Seed and Culture Cells treatment Treat with KR-62980 (or Vehicle Control) cell_culture->treatment harvest Harvest Cells (Trypsinization if adherent) treatment->harvest wash_pbs Wash with PBS harvest->wash_pbs apoptosis_stain Stain with Annexin V-FITC and Propidium Iodide (PI) wash_pbs->apoptosis_stain fixation Fix with Cold 70% Ethanol wash_pbs->fixation ros_stain Incubate with H2DCFDA wash_pbs->ros_stain flow_cytometer Acquire Data on Flow Cytometer apoptosis_stain->flow_cytometer cellcycle_stain Stain with Propidium Iodide (PI) and RNase A fixation->cellcycle_stain cellcycle_stain->flow_cytometer ros_stain->flow_cytometer analysis Analyze Data: - Apoptosis Quadrants - Cell Cycle Phases - Mean Fluorescence Intensity flow_cytometer->analysis KR62980 KR-62980 PPARg PPARγ KR62980->PPARg activates RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to TargetGenes Target Gene Transcription PPRE->TargetGenes PTEN PTEN (Suppression) TargetGenes->PTEN ERK ERK (Phosphorylation) TargetGenes->ERK ROS ROS Production TargetGenes->ROS PI3K PI3K PTEN->PI3K Akt Akt (Phosphorylation) PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis CellCycle Cell Cycle Arrest ERK->CellCycle

References

Troubleshooting & Optimization

Technical Support Center: Peptide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "KR-31080" could not be located in publicly available resources. The following technical support guide has been developed for researchers, scientists, and drug development professionals experiencing solubility issues with peptide-based inhibitors in general. The principles and troubleshooting steps outlined below are broadly applicable to this class of compounds and may provide solutions for the challenges you are facing.

This guide provides a comprehensive resource for understanding and overcoming solubility challenges associated with peptide-based inhibitors. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide-based inhibitor not dissolving?

The solubility of peptides is influenced by several factors, including their amino acid composition, length, net charge, and secondary structure.[1][2] Peptides with a high proportion of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) often have limited solubility in aqueous solutions.[2] Longer peptide chains also tend to be less soluble due to increased hydrophobic interactions, which can lead to aggregation.[2] Furthermore, a peptide's solubility is often at its lowest near its isoelectric point (pI), the pH at which it has a net neutral charge.[2]

Q2: What is the first solvent I should try for dissolving my peptide inhibitor?

As a general rule, the first solvent to try is sterile, distilled water, especially for peptides with fewer than five amino acid residues.[3][4] If the peptide does not dissolve in water, the next steps depend on the peptide's overall charge.

Q3: How do I determine the best solvent based on my peptide's charge?

To determine the appropriate solvent, you first need to calculate the overall charge of your peptide by assigning a value of +1 to basic residues (Arg, Lys, His, and the N-terminus) and -1 to acidic residues (Asp, Glu, and the C-terminus).[5]

  • For basic (positively charged) peptides: If insoluble in water, try a dilute aqueous solution of acetic acid (e.g., 10%).[6]

  • For acidic (negatively charged) peptides: If insoluble in water, a dilute aqueous basic solution, such as 0.1 M ammonium bicarbonate, can be used.[6] However, avoid basic solutions if your peptide contains cysteine (Cys), as it can lead to oxidation.[3][6]

  • For neutral or very hydrophobic peptides: These often require an organic solvent for initial solubilization. Start with a small amount of Dimethyl Sulfoxide (DMSO), followed by dilution with an aqueous buffer.[6] Be mindful that DMSO can be toxic to cells, so the final concentration should typically be kept low (e.g., <1%).[6] For peptides containing Cys, Met, or Trp, which are prone to oxidation, Dimethylformamide (DMF) is a recommended alternative to DMSO.[7]

Q4: Are there any general tips for handling and storing peptide solutions?

Yes, proper handling is crucial. Before dissolving, it's recommended to centrifuge the vial to collect all the lyophilized powder at the bottom.[7] When preparing solutions, sonication can help to break up aggregates and aid dissolution.[6][7] For long-term storage, it is best to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][4]

Troubleshooting Guide

This section provides a step-by-step approach to resolving common solubility issues.

Problem: My peptide inhibitor forms a precipitate or suspension in my aqueous buffer.

This often indicates that the peptide has low solubility in that specific buffer, likely due to its hydrophobic nature or the buffer's pH being close to the peptide's isoelectric point.

Experimental Workflow for Troubleshooting Insolubility

Troubleshooting_Insolubility start Start: Peptide is Insoluble check_charge Determine Peptide's Net Charge (Acidic, Basic, or Neutral) start->check_charge acidic Acidic Peptide check_charge->acidic Net Charge < 0 basic Basic Peptide check_charge->basic Net Charge > 0 neutral Neutral/Hydrophobic Peptide check_charge->neutral Net Charge ≈ 0 or High Hydrophobicity try_water_acidic 1. Try Sterile Water acidic->try_water_acidic try_water_basic 1. Try Sterile Water basic->try_water_basic try_organic_initial 1. Dissolve in minimal DMSO/DMF neutral->try_organic_initial try_base 2. Try Dilute Base (e.g., 0.1M Ammonium Bicarbonate) (Avoid if Cys is present) try_water_acidic->try_base If fails sonicate Consider Sonication to Aid Dissolution try_base->sonicate try_acid 2. Try Dilute Acid (e.g., 10% Acetic Acid) try_water_basic->try_acid If fails try_acid->sonicate slow_dilution 2. Slowly add to stirred aqueous buffer try_organic_initial->slow_dilution slow_dilution->sonicate end_soluble Peptide Solubilized sonicate->end_soluble Success end_insoluble Still Insoluble: Consider Peptide Modification or Alternative Solvents sonicate->end_insoluble Failure

Caption: A step-by-step workflow for troubleshooting peptide inhibitor solubility.

Quantitative Data Summary

The following tables summarize key quantitative information for solubilizing peptide-based inhibitors.

Table 1: Recommended Solvents Based on Peptide Properties

Peptide PropertyPrimary SolventSecondary Solvent (if primary fails)Notes
Basic (Net Positive Charge) Sterile Water10% Acetic Acid in Water
Acidic (Net Negative Charge) Sterile Water0.1 M Ammonium BicarbonateAvoid basic solutions for Cys-containing peptides.[3][6]
Neutral/Hydrophobic Minimal DMSO or DMFDilute with aqueous bufferKeep final organic solvent concentration low in cell-based assays (<1% DMSO is a common recommendation).[6] Use DMF for peptides with Cys, Met, or Trp.[7]

Table 2: Common Organic Solvents and Considerations

Organic SolventUse CaseCautions
DMSO Highly hydrophobic peptidesCan be cytotoxic; may oxidize Met and Cys residues.[7]
DMF Alternative to DMSO, especially for peptides with Cys, Met, or TrpCan be toxic.
Acetonitrile, Methanol, Isopropanol For some neutral peptidesMay not be suitable for all biological assays.

Experimental Protocols

Protocol 1: General Method for Solubilizing a Hydrophobic Peptide Inhibitor
  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial. Centrifuge the vial briefly to ensure all the powder is at the bottom.[7]

  • Initial Dissolution: Add a small, precise volume of 100% DMSO (or DMF for sensitive peptides) to the vial to create a concentrated stock solution (e.g., 10 mM). Vortex or sonicate briefly if necessary to ensure complete dissolution.[6][7]

  • Aqueous Dilution: While gently vortexing or stirring your aqueous buffer of choice, slowly add the concentrated peptide stock drop by drop until the desired final concentration is reached.[6]

  • Observation: If the solution becomes cloudy or a precipitate forms, you have exceeded the solubility limit of the peptide in that buffer.[6]

  • Storage: Aliquot the final solution into single-use tubes and store at -20°C or -80°C.[3]

Signaling Pathway Context: Caspase Inhibition in Apoptosis

Many peptide-based inhibitors target caspases, which are key proteases in the apoptotic signaling pathway. Understanding this context is crucial for experimental design.

Apoptosis_Pathway ext_stimuli Extrinsic Stimuli (e.g., TNF-α, FasL) receptor Death Receptors ext_stimuli->receptor int_stimuli Intrinsic Stimuli (e.g., DNA Damage) mitochondria Mitochondria int_stimuli->mitochondria caspase8 Caspase-8 (Initiator Caspase) receptor->caspase8 caspase9 Caspase-9 (Initiator Caspase) mitochondria->caspase9 caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis inhibitor Peptide-Based Inhibitor (e.g., DEVD-FMK) inhibitor->caspase3

Caption: Simplified signaling pathway showing the role of caspases in apoptosis and the point of intervention for a caspase-3 inhibitor.

References

Technical Support Center: Optimizing KR-31080* Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

*Note: Initial searches for "KR-31080" did not yield specific results. This guide has been developed based on the available data for a structurally similar and well-documented compound, KR-62980 , a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. It is presumed that "this compound" may be a typographical error. Researchers should verify the identity of their compound.

Frequently Asked Questions (FAQs)

Q1: What is KR-62980 and what is its primary mechanism of action?

KR-62980 is a novel, selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. Its primary mechanism of action is to bind to and activate PPARγ, a nuclear receptor that plays a crucial role in regulating genes involved in glucose and lipid metabolism. This activation leads to an increase in insulin sensitivity and has anti-hyperglycemic effects.

Q2: What is the EC50 of KR-62980?

The half-maximal effective concentration (EC50) of KR-62980 in a transactivation assay is approximately 15 nM. This value indicates the concentration at which the drug produces 50% of its maximal response.

Q3: In which cell lines has KR-62980 been studied?

KR-62980 has been characterized in various cell lines, including:

  • 3T3-L1 preadipocytes: A common model for studying adipogenesis and glucose uptake.

  • C3H10T1/2 mesenchymal stem cells: Used to assess adipogenic potential.

Q4: What are the known downstream effects of KR-62980?

KR-62980, as a PPARγ agonist, influences several downstream pathways. Notably, it has been shown to decrease the mRNA expression of cytosolic NADP+ isocitrate dehydrogenase (cICDH), an enzyme involved in fat metabolism. The general signaling cascade initiated by PPARγ agonists can also influence pathways involving PTEN and ERK, though the specific effects of KR-62980 on these pathways require further investigation.

Troubleshooting Guide

Issue 1: Inconsistent results in glucose uptake assays.

  • Possible Cause: Variation in 3T3-L1 cell differentiation efficiency.

    • Solution: Ensure a consistent and high level of adipocyte differentiation. Monitor lipid droplet accumulation visually and quantify it using Oil Red O staining. The differentiation protocol should be strictly followed.

  • Possible Cause: Suboptimal KR-62980 concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. Start with a range around the known EC50 (e.g., 1 nM to 1 µM).

  • Possible Cause: Issues with the glucose uptake assay protocol.

    • Solution: Ensure all steps, from serum starvation to washing, are performed consistently. Use appropriate controls, including a vehicle control and a positive control (e.g., insulin).

Issue 2: Unexpectedly high adipogenesis in cell culture.

  • Possible Cause: KR-62980, like other PPARγ agonists, can induce adipogenesis.

    • Solution: While KR-62980 is reported to be weakly adipogenic, this effect is concentration-dependent. If excessive adipogenesis is a concern, consider using the lowest effective concentration for your primary endpoint (e.g., glucose uptake).

  • Possible Cause: High baseline adipogenesis in the cell line.

    • Solution: Ensure the use of early passage 3T3-L1 or C3H10T1/2 cells, as their differentiation potential can change with prolonged culture.

Issue 3: Compound precipitation in culture medium.

  • Possible Cause: Poor solubility of KR-62980 in aqueous solutions.

    • Solution: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it to the final working concentration in the cell culture medium. Ensure the final solvent concentration is low and consistent across all experimental groups, including the vehicle control.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
EC50 15 nMTransactivation Assay
Adipogenic Effect Weakly adipogenicC3H10T1/2 cells

Experimental Protocols

3T3-L1 Adipocyte Differentiation

This protocol is a standard method for differentiating 3T3-L1 preadipocytes into mature adipocytes.

  • Cell Seeding: Plate 3T3-L1 preadipocytes in a suitable culture vessel (e.g., 6-well plate) and grow to confluence in DMEM supplemented with 10% fetal bovine serum (FBS).

  • Initiation of Differentiation (Day 0): Two days post-confluence, change the medium to a differentiation medium containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • Insulin Treatment (Day 2): After 48 hours, replace the differentiation medium with DMEM containing 10% FBS and 10 µg/mL insulin.

  • Maintenance (Day 4 onwards): Every two days, replace the medium with fresh DMEM containing 10% FBS. Mature adipocytes, characterized by the accumulation of lipid droplets, should be visible by day 7-10.

Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol measures the uptake of glucose in response to KR-62980 treatment.

  • Cell Preparation: Use fully differentiated 3T3-L1 adipocytes (day 7-12 post-differentiation).

  • Serum Starvation: Wash the cells with serum-free DMEM and then incubate in serum-free DMEM for 2-4 hours.

  • KR-62980 Treatment: Replace the medium with Krebs-Ringer-HEPES (KRH) buffer containing the desired concentrations of KR-62980 or controls (vehicle, insulin). Incubate for the desired treatment time (e.g., 24 hours).

  • Glucose Uptake: Add 2-deoxy-D-[³H]glucose to a final concentration of 0.5 µCi/mL and incubate for 10-15 minutes at 37°C.

  • Washing: Stop the uptake by washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells with 0.1% SDS solution.

  • Quantification: Measure the radioactivity in the cell lysates using a scintillation counter. Normalize the counts to the total protein content of each sample.

Visualizations

KR_62980_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular KR-62980 KR-62980 PPARg PPARγ KR-62980->PPARg Binds & Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR Heterodimerizes with RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Metabolic_Effects Anti-hyperglycemic Effects Gene_Expression->Metabolic_Effects cICDH cICDH mRNA Expression Gene_Expression->cICDH Decreases Adipogenesis Weak Adipogenesis Gene_Expression->Adipogenesis

Caption: Signaling pathway of KR-62980 as a PPARγ agonist.

Experimental_Workflow_Glucose_Uptake cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Glucose Uptake Assay cluster_analysis Analysis start Start: Differentiated 3T3-L1 Adipocytes serum_starve Serum Starvation (2-4 hours) start->serum_starve treatment Incubate with KR-62980 or Controls serum_starve->treatment add_glucose Add 2-deoxy-D-[³H]glucose treatment->add_glucose incubation Incubate (10-15 min) add_glucose->incubation wash Wash with ice-cold PBS incubation->wash lysis Cell Lysis wash->lysis quantify Scintillation Counting lysis->quantify end End: Quantified Glucose Uptake quantify->end

Caption: Experimental workflow for a glucose uptake assay.

Technical Support Center: Preventing KR-31080 Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing KR-31080, ensuring its stability in solution is paramount for obtaining accurate and reproducible experimental results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in an aqueous solution?

A1: The stability of a compound like this compound in solution can be influenced by several factors. The most common include:

  • pH: Extreme pH values (both acidic and basic) can catalyze hydrolytic degradation of susceptible functional groups.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions.[1]

  • Light Exposure: Exposure to light, particularly UV wavelengths, can induce photolytic degradation.[1][2]

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation.[2]

  • Buffer Composition: Certain buffer species can catalyze degradation. For instance, phosphate buffers have been observed to sometimes contribute to the instability of small molecules.

Q2: I observed a precipitate forming in my this compound stock solution. What could be the cause?

A2: Precipitate formation can occur for several reasons:

  • Low Solubility: The concentration of this compound may have exceeded its solubility limit in the chosen solvent.

  • Solvent Evaporation: Partial evaporation of the solvent can increase the compound's concentration, leading to precipitation.

  • Temperature Changes: "Freeze-thaw" cycles can impact compound solubility and lead to precipitation upon thawing.

  • Degradation: The precipitate could be a less soluble degradation product of this compound.

Q3: How should I prepare and store my this compound stock solutions to maximize stability?

A3: To ensure the longevity of your this compound solutions, adhere to the following best practices:

  • Solvent Selection: Use high-purity, anhydrous solvents (e.g., DMSO, ethanol) for initial stock solutions.

  • Storage Temperature: Store stock solutions at -20°C or -80°C.[3][4] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]

  • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[2]

  • Inert Atmosphere: For highly oxygen-sensitive compounds, consider storing solutions under an inert gas like nitrogen or argon.

Q4: Can the buffer system I use for my experiments affect the stability of this compound?

A4: Yes, the choice of buffer can significantly impact the stability of your compound. It is advisable to test the stability of this compound in a few different buffer systems (e.g., citrate, acetate, phosphate) at your desired experimental pH to identify the most suitable one.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in cell-based assays.

This could be a sign of this compound degradation in your working solutions.

  • Troubleshooting Workflow:

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock on the day of the experiment.

    • pH Verification: Measure the pH of your final assay medium after the addition of the this compound solution to ensure it is within the optimal range.

    • Incubation Time: Consider the duration of your experiment. If it is a long-term incubation, the stability of this compound over that period at 37°C should be assessed.

    • Control Experiment: Run a control experiment where you pre-incubate your this compound working solution for the same duration as your main experiment before adding it to the cells. A loss of activity would suggest degradation.

Issue 2: Appearance of unexpected peaks in HPLC analysis of the this compound solution.

The presence of new peaks is a strong indicator of degradation.

  • Troubleshooting Workflow:

    • Systematic Analysis: Conduct a forced degradation study to identify the potential degradation products under various stress conditions (acid, base, heat, light, oxidation).

    • Review Storage Conditions: Ensure that the stock solution has been stored correctly (temperature, light protection).

    • Check Solvent Purity: Impurities in the solvent could be reacting with this compound. Use high-purity, HPLC-grade solvents.

Data Presentation: Summary of Factors Affecting this compound Stability

ParameterConditionPotential Effect on this compoundMitigation Strategy
pH Acidic (pH < 4) or Basic (pH > 8)Increased risk of hydrolysisMaintain solution pH within a neutral range (pH 6-8); use appropriate buffers.
Temperature Elevated (e.g., > 25°C)Accelerated degradation ratesStore stock solutions at -20°C or -80°C; minimize time at room temperature.
Light Exposure to ambient or UV lightPhotolytic degradationStore and handle solutions in light-protected containers (e.g., amber vials).[2]
Oxygen Presence of atmospheric oxygenOxidative degradationUse degassed solvents; consider storage under an inert atmosphere.
Freeze-Thaw Cycles Repeated freezing and thawingPrecipitation, degradationAliquot stock solutions into single-use vials.[4]

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to understand its stability profile.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at 80°C.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm).[2]

  • Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples using a validated, stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Visualizations

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1N NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to thermal Thermal Degradation (80°C) stock->thermal Expose to photo Photolytic Degradation (UV Light) stock->photo Expose to sampling Collect Aliquots at Multiple Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling quenching Neutralize Acid/Base Samples sampling->quenching hplc Analyze by Stability-Indicating HPLC Method quenching->hplc

Caption: Workflow for a forced degradation study of this compound.

PPARg_Signaling_Pathway Hypothetical this compound Signaling Pathway KR31080 This compound PPARg PPARγ KR31080->PPARg activates RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE binds to Gene_Expression Target Gene Expression (e.g., Adipogenesis, Glucose Metabolism) PPRE->Gene_Expression regulates

Caption: PPARγ agonist this compound signaling pathway.

References

Troubleshooting unexpected results with KR-31080

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing KR-31080 in their experiments. The information provided is based on the presumed mechanism of this compound as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is presumed to act as a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ). PPARγ is a nuclear receptor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the regulation of their transcription. This signaling cascade is crucial in various physiological processes, including adipogenesis, insulin sensitization, and inflammation.

Q2: What are the expected cellular effects of this compound treatment?

A2: Based on its function as a PPARγ agonist, this compound is expected to induce a range of cellular effects, including but not limited to:

  • Anti-inflammatory effects: Reduction in the expression of pro-inflammatory cytokines.

  • Metabolic regulation: Increased glucose uptake and insulin sensitivity.

  • Cell differentiation: Promotion of adipocyte differentiation.

  • Neuroprotection: In neuronal cell models, it may protect against apoptosis and oxidative stress.[1][2]

Q3: In which experimental models is this compound expected to be effective?

A3: this compound, as a PPARγ agonist, is anticipated to be effective in various in vitro and in vivo models, such as:

  • Cell culture models: Macrophages (for inflammation studies), adipocytes (for metabolic studies), and neuronal cell lines like SK-N-SH (for neuroprotection assays).[1][2]

  • Animal models: Rodent models of metabolic disorders (e.g., diabetes, obesity) and neurodegenerative diseases.

Troubleshooting Guide

Issue 1: No observable effect of this compound treatment.
Possible Cause Troubleshooting Step
Incorrect dosage or concentration Titrate the concentration of this compound to determine the optimal dose for your specific cell line or animal model. A standard dose-response curve is recommended.
Poor compound solubility Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before adding to the culture medium. Visually inspect for any precipitate.
Cell line not responsive to PPARγ agonists Verify the expression of PPARγ in your cell line using techniques like Western blot or qPCR.
Degradation of the compound Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.
Issue 2: High levels of cytotoxicity observed.
Possible Cause Troubleshooting Step
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically <0.1%). Run a solvent-only control.
Off-target effects at high concentrations Reduce the concentration of this compound. High concentrations may lead to non-specific effects and cytotoxicity.
Contamination of the compound If possible, verify the purity of your this compound stock using analytical methods like HPLC-MS.
Issue 3: Inconsistent or variable results between experiments.
Possible Cause Troubleshooting Step
Variability in cell culture conditions Standardize all cell culture parameters, including cell passage number, confluency at the time of treatment, and media composition.
Inconsistent treatment duration Ensure the duration of this compound treatment is consistent across all experiments. A time-course experiment can help determine the optimal treatment window.
Pipetting errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing.

Experimental Protocols & Data

Key Experiment: Assessing Neuroprotective Effects of this compound in SK-N-SH cells

This protocol is adapted from studies on similar PPARγ agonists.[1][2]

1. Cell Culture and Treatment:

  • Culture SK-N-SH human neuroblastoma cells in MEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
  • Seed cells in appropriate culture plates and allow them to adhere overnight.
  • Pre-treat cells with varying concentrations of this compound for 1 hour.

2. Induction of Chemical Ischemia:

  • Induce chemical ischemia by treating cells with 10 mM 2,4-dinitrophenol (DNP) and 2-deoxy-D-glucose (2-DG) for 4 hours.

3. Reperfusion:

  • Remove the chemical ischemia solution and replace it with fresh culture medium containing the same initial concentrations of this compound.
  • Incubate for 24 hours.

4. Assessment of Cell Viability:

  • Measure cell viability using an MTT assay.

Table 1: Hypothetical Dose-Response of this compound on Cell Viability
This compound Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)52.34.5
165.85.1
578.23.9
1089.52.8
2592.13.2

Visualizations

KR_31080_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KR31080 This compound PPARg_inactive Inactive PPARγ KR31080->PPARg_inactive Binds and activates PPARg_active Active PPARγ PPARg_inactive->PPARg_active Translocates RXR RXR PPRE PPRE PPARg_active->PPRE Heterodimerizes with RXR and binds TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates

Caption: Proposed signaling pathway for this compound as a PPARγ agonist.

Troubleshooting_Workflow start Experiment with this compound unexpected_results Unexpected Results? start->unexpected_results no_effect No Observable Effect unexpected_results->no_effect Yes cytotoxicity High Cytotoxicity unexpected_results->cytotoxicity Yes inconsistent_results Inconsistent Results unexpected_results->inconsistent_results Yes end Expected Results unexpected_results->end No check_dose Verify Dose & Solubility no_effect->check_dose check_solvent Verify Solvent Concentration cytotoxicity->check_solvent standardize_protocol Standardize Culture & Protocol inconsistent_results->standardize_protocol check_cells Confirm PPARγ Expression check_dose->check_cells check_compound Check Compound Integrity check_cells->check_compound check_purity Assess Compound Purity check_solvent->check_purity

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Enhancing the Bioavailability of KR-31080

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges encountered during experiments with KR-31080, focusing on strategies to improve its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a novel peroxisome proliferator-activated receptor-γ (PPARγ) agonist.[1][2] Its mechanism of action involves binding to and activating PPARγ, which in turn modulates gene expression. This activation has been shown to have neuroprotective effects by inhibiting apoptosis and reducing oxidative stress.[1][2] The signaling cascade involves the suppression of PTEN (Phosphatase and tensin homolog) and subsequent phosphorylation of Akt and ERK (extracellular signal-regulated kinase).[1][2]

Q2: What is the reported oral bioavailability of this compound?

In preclinical studies involving Sprague-Dawley rats, the oral bioavailability of this compound was reported to be approximately 60.9%.[3] It exhibited dose-independent pharmacokinetics in the tested range (2, 5, and 10 mg/kg).[3]

Q3: What are the potential reasons for incomplete bioavailability of a compound like this compound?

Incomplete bioavailability of a drug candidate can be attributed to several factors, including:

  • Poor aqueous solubility: The drug may not dissolve efficiently in the gastrointestinal fluids, limiting its absorption.

  • Low intestinal permeability: The drug may not effectively cross the intestinal membrane to enter the systemic circulation.

  • First-pass metabolism: The drug may be extensively metabolized in the liver before it reaches the systemic circulation.[4]

  • Gastrointestinal instability: The drug may be degraded by the acidic environment of the stomach or by digestive enzymes.

Q4: What general strategies can be employed to improve the bioavailability of a research compound?

Several formulation strategies can be explored to enhance the bioavailability of a compound with suboptimal absorption. These can be broadly categorized as physical and chemical modifications.[5] Physical methods include particle size reduction (micronization, nanosuspension), creating solid dispersions, and complexation.[6][7] Chemical modifications may involve creating prodrugs or salt forms.[4][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with this compound, potentially related to its bioavailability.

Observed Issue Potential Cause Troubleshooting Steps
High variability in plasma concentrations between subjects. Poor and variable dissolution of this compound in the gastrointestinal tract.1. Particle Size Reduction: Decrease the particle size of the this compound powder through micronization or creating a nanosuspension to increase the surface area for dissolution.[7] 2. Formulation with Surfactants: Incorporate a pharmaceutically acceptable surfactant in the vehicle to improve the wettability and dissolution of the compound.
Lower than expected in vivo efficacy despite achieving target concentrations in vitro. Poor absorption from the gut, leading to sub-therapeutic plasma concentrations.1. Conduct a formal bioavailability study: Determine the absolute bioavailability by comparing the area under the curve (AUC) after oral and intravenous administration. 2. Explore enabling formulations: Consider formulating this compound as a solid dispersion or in a lipid-based delivery system to enhance solubility and absorption.[6]
Non-linear pharmacokinetics at higher doses. Saturation of absorption mechanisms (e.g., transporters) or solubility-limited absorption.[4]1. Dose-escalation studies: Carefully characterize the pharmacokinetic profile at a range of doses to identify the point of non-linearity. 2. Formulation optimization: For higher doses, advanced formulations like self-emulsifying drug delivery systems (SEDDS) may be necessary to maintain dose-proportional exposure.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to assessing and improving the bioavailability of this compound.

1. Protocol for Preparing a Nanosuspension of this compound

  • Objective: To increase the dissolution rate and potentially the bioavailability of this compound by reducing its particle size to the nanometer range.

  • Materials: this compound powder, a suitable stabilizer (e.g., Poloxamer 188 or Tween 80), purified water, high-pressure homogenizer or bead mill.

  • Methodology:

    • Prepare a preliminary suspension of this compound (e.g., 1% w/v) in an aqueous solution containing a stabilizer (e.g., 0.5% w/v).

    • Stir the suspension for 30 minutes to ensure adequate wetting of the drug particles.

    • Process the suspension through a high-pressure homogenizer at a specified pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20-30 cycles) until the desired particle size is achieved. Alternatively, use a bead mill with appropriate grinding media.

    • Monitor the particle size distribution using a dynamic light scattering (DLS) instrument.

    • The final nanosuspension can be used for in vitro dissolution testing or in vivo administration.

2. Protocol for In Vitro Dissolution Testing

  • Objective: To compare the dissolution rate of different formulations of this compound (e.g., micronized powder, nanosuspension, solid dispersion).

  • Materials: USP dissolution apparatus (e.g., Apparatus 2 - paddle), dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid), this compound formulations, HPLC for analysis.

  • Methodology:

    • Prepare the dissolution medium and maintain it at 37°C.

    • Add a precisely weighed amount of the this compound formulation to each dissolution vessel.

    • Start the paddle rotation at a specified speed (e.g., 50 rpm).

    • At predetermined time points (e.g., 5, 10, 15, 30, 60, 120 minutes), withdraw an aliquot of the dissolution medium.

    • Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC method.

    • Plot the percentage of drug dissolved against time to generate dissolution profiles for each formulation.

Signaling Pathway and Experimental Workflow Diagrams

KR31080_Signaling_Pathway KR31080 This compound PPARg PPARγ KR31080->PPARg activates PTEN PTEN PPARg->PTEN suppresses ERK ERK PPARg->ERK activates (p) Oxidative_Stress Oxidative Stress PPARg->Oxidative_Stress reduces PI3K PI3K PTEN->PI3K inhibits Akt Akt PI3K->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits ERK->Apoptosis inhibits Neuroprotection Neuroprotection

Caption: Signaling pathway of this compound leading to neuroprotection.

Bioavailability_Enhancement_Workflow Start Start: Low Bioavailability of this compound Char Characterize Physicochemical Properties (Solubility, Permeability) Start->Char Form_Dev Formulation Development Char->Form_Dev PS_Red Particle Size Reduction (Micronization, Nanosuspension) Form_Dev->PS_Red SD Solid Dispersion Form_Dev->SD Lipid Lipid-Based Formulation (e.g., SEDDS) Form_Dev->Lipid In_Vitro In Vitro Dissolution Testing PS_Red->In_Vitro SD->In_Vitro Lipid->In_Vitro In_Vivo In Vivo Pharmacokinetic Study In_Vitro->In_Vivo Analysis Data Analysis and Comparison In_Vivo->Analysis End End: Optimized Formulation Analysis->End

Caption: Workflow for improving the bioavailability of this compound.

References

Off-target effects of KR-31080 to consider

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for compounds like KR-62980, a PPARγ agonist?

Compounds like KR-62980 are synthetic ligands for PPARγ, a nuclear receptor that plays a key role in adipogenesis, insulin sensitization, and inflammation. Upon activation by an agonist, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the modulation of their transcription.

Q2: What are the potential off-target effects to consider when working with PPARγ agonists?

While PPARγ agonists are known for their therapeutic effects, they can also lead to off-target effects that researchers should be aware of during their experiments. These can include fluid retention, weight gain, and potential cardiovascular effects. In a cellular research context, observed off-target effects could manifest as unexpected changes in gene expression profiles or cellular phenotypes not directly linked to PPARγ activation.

Q3: How can I differentiate between on-target PPARγ-mediated effects and potential off-target effects in my experiments?

To distinguish between on-target and off-target effects, it is recommended to use a PPARγ antagonist, such as GW9662 or T0070907. A true on-target effect should be blocked or reversed by the co-administration of a PPARγ antagonist. Additionally, using a knockout or knockdown model of PPARγ can help confirm if the observed effects are dependent on the presence of the receptor.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Effect) Recommended Troubleshooting Steps
Unexpected changes in cell morphology or proliferation. Activation of alternative signaling pathways independent of PPARγ.1. Perform a dose-response curve to determine the optimal concentration. 2. Use a PPARγ antagonist to see if the effect is reversed. 3. Analyze the expression of genes known to be involved in cell morphology and proliferation that are not direct PPARγ targets.
Contradictory results compared to other known PPARγ agonists. The compound may have a unique binding profile or interact with other nuclear receptors.1. Compare the gene expression profile induced by your compound with that of a well-characterized PPARγ agonist (e.g., rosiglitazone). 2. Perform binding assays to test for affinity to other related nuclear receptors (e.g., PPARα, PPARδ).
Cellular toxicity at concentrations expected to be therapeutic. Off-target kinase inhibition or induction of apoptosis through non-PPARγ pathways.1. Perform a cell viability assay (e.g., MTT, LDH) to quantify toxicity. 2. Investigate markers of apoptosis (e.g., caspase-3 activation, PARP cleavage). 3. Screen for inhibition of a panel of common kinases.

Experimental Protocols

Protocol 1: Differentiating On-Target vs. Off-Target Effects using a PPARγ Antagonist
  • Cell Culture: Plate cells at the desired density and allow them to adhere overnight.

  • Treatment:

    • Group 1 (Control): Treat with vehicle (e.g., DMSO).

    • Group 2 (Agonist): Treat with KR-31080 at the desired concentration.

    • Group 3 (Antagonist): Treat with a PPARγ antagonist (e.g., GW9662) at a concentration known to inhibit PPARγ.

    • Group 4 (Co-treatment): Pre-treat with the PPARγ antagonist for 1-2 hours, followed by the addition of this compound.

  • Incubation: Incubate for the desired period (e.g., 24, 48 hours).

  • Analysis: Analyze the endpoint of interest (e.g., gene expression by qPCR, protein levels by Western blot, cell viability).

Expected Outcome: If the effect of this compound is on-target, it should be significantly attenuated or blocked in the co-treatment group compared to the agonist-only group.

Signaling Pathways and Workflows

KR_62980_Signaling_Pathway KR62980 KR-62980 PPARg PPARγ KR62980->PPARg activates RXR RXR PPARg->RXR heterodimerizes with PTEN PTEN PPARg->PTEN suppresses ERK ERK PPARg->ERK activates PPRE PPRE RXR->PPRE binds to TargetGenes Target Gene Transcription PPRE->TargetGenes modulates Akt Akt PTEN->Akt inhibits Apoptosis Apoptosis PTEN->Apoptosis induces Akt->Apoptosis inhibits CellSurvival Cell Survival Akt->CellSurvival promotes ERK->Apoptosis inhibits ERK->CellSurvival promotes

Caption: On-target signaling pathway of KR-62980, a PPARγ agonist.

Off_Target_Troubleshooting_Workflow Start Unexpected Experimental Outcome Observed Hypothesis Hypothesize: Potential Off-Target Effect Start->Hypothesis Experiment1 Experiment: Use PPARγ Antagonist Hypothesis->Experiment1 Decision1 Is the effect blocked/reversed? Experiment1->Decision1 OnTarget Conclusion: Likely On-Target Effect Decision1->OnTarget Yes OffTarget Conclusion: Likely Off-Target Effect Decision1->OffTarget No Experiment2 Further Investigation: - Alternative Pathway Analysis - Kinase Screening - Binding Assays OffTarget->Experiment2

Caption: Workflow for troubleshooting potential off-target effects.

Technical Support Center: Best Practices for Cell Viability Assays with KR-31080

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using KR-31080 in cell viability assays. The content is tailored for scientists and drug development professionals to address specific issues that may be encountered during experimentation.

Disclaimer: Specific information regarding the compound "this compound" is not publicly available. The following guidance is based on best practices for small molecule inhibitors and uses the known characteristics of a related compound, KR-62980 (a PPARγ agonist that modulates PTEN/Akt and ERK signaling), as a representative example to illustrate potential mechanisms and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is the hypothetical mechanism of action for this compound and how might it affect cell viability?

A1: Based on related compounds, we can hypothesize that this compound may act as a Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) agonist. Such agonists can influence cell viability through various mechanisms, including the induction of apoptosis and modulation of cellular metabolism. In some cell types, activation of PPARγ can suppress PTEN expression, leading to increased phosphorylation of Akt and ERK, which are key regulators of cell survival and proliferation.[1][2] The net effect on cell viability can be cell-type dependent.

Q2: Which cell viability assay is most appropriate for use with this compound?

A2: The choice of assay depends on the experimental question.

  • MTT/XTT/MTS Assays: These assays measure metabolic activity through the reduction of a tetrazolium salt by mitochondrial dehydrogenases.[3][4][5] They are suitable for assessing overall cell health and proliferation. However, if this compound directly affects mitochondrial function, these assays may yield misleading results.

  • LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity (cytotoxicity).[6][7][8][9] It is a good choice for measuring cell death induced by necrosis or late-stage apoptosis.

  • ATP-based Assays: These provide a sensitive measure of viable cells by quantifying ATP levels.

  • Fluorescence-based Assays: Assays like those using Calcein AM can measure intracellular esterase activity in live cells, while others use dyes that are excluded by viable cells to identify dead cells.[10][11]

It is often recommended to use two different types of assays to confirm results, for example, one metabolic assay (like MTT) and one cytotoxicity assay (like LDH).

Q3: How can I be sure that this compound itself is not interfering with the assay reagents?

A3: This is a critical consideration for any small molecule. To check for interference, set up control wells containing the complete assay medium, this compound at the highest concentration used in your experiment, and the assay reagent, but without any cells.[12] If you observe a change in color or fluorescence in these wells, it indicates that the compound is directly interacting with the assay components. This background signal must be subtracted from your experimental values.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

High variability can obscure the true effect of your compound. Below are common causes and solutions.

Potential Cause Troubleshooting Steps
Uneven Cell Seeding Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. Use a multichannel pipette for consistency.
Compound Precipitation Check the solubility of this compound in your culture medium.[13] If precipitation is observed, consider using a lower concentration or a different solvent. Always include a vehicle control with the same solvent concentration.
Pipetting Errors Calibrate your pipettes regularly. Use fresh pipette tips for each replicate to avoid carryover.
Edge Effects Evaporation from wells on the perimeter of the plate can concentrate media components and your compound. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media without cells.
Cell Clumping Ensure complete dissociation of cells during trypsinization. Gently pipette to break up clumps before seeding.
Issue 2: Unexpected or Inconsistent Dose-Response Curve

An unusual dose-response curve may indicate experimental artifacts or complex biological effects.

Potential Cause Troubleshooting Steps
Compound Instability This compound may degrade in the culture medium over the incubation period. Consider refreshing the medium with a fresh compound for longer experiments.
Off-Target Effects At high concentrations, small molecules can have off-target effects.[12] Try to use the lowest effective concentration.
Assay Interference As mentioned in the FAQs, the compound might directly react with assay reagents.[12] Perform cell-free controls to quantify and correct for this.
Incomplete Solubilization of Formazan (MTT Assay) Ensure formazan crystals are fully dissolved by extending the incubation time with the solubilization solution and mixing thoroughly.[12] Visually inspect wells under a microscope before reading.
Phenol Red Interference Phenol red in the culture medium can interfere with absorbance readings.[12] Use a phenol red-free medium or include a "media only" blank to subtract the background absorbance.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on mitochondrial metabolic activity.[3][14]

Materials:

  • Cells of interest

  • This compound stock solution

  • 96-well clear, flat-bottom sterile microplate

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[3]

Protocol 2: LDH Cytotoxicity Assay

This protocol measures cytotoxicity by quantifying LDH released from damaged cells.[6][8]

Materials:

  • Cells of interest

  • This compound stock solution

  • 96-well clear, flat-bottom sterile microplate for cell culture

  • 96-well clear, flat-bottom microplate for the assay

  • LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, lysis solution, and stop solution)

  • Microplate reader (~490 nm absorbance)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Setup of Controls: On the same plate, include the following controls (in triplicate):

    • Background Control: Medium without cells.

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with the lysis solution provided in the kit (typically added 45 minutes before the end of incubation).

  • Supernatant Transfer: Centrifuge the cell plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well assay plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.

  • Absorbance Reading: Read the absorbance at ~490 nm.

Data Presentation

Summarize your quantitative results in tables for clear comparison.

Table 1: Example MTT Assay Data for this compound

This compound (µM)Absorbance (570 nm) (Mean ± SD)% Viability (Relative to Control)
0 (Vehicle)1.25 ± 0.08100%
11.15 ± 0.0692%
100.88 ± 0.0570%
500.45 ± 0.0436%
1000.21 ± 0.0317%

Table 2: Example LDH Assay Data for this compound

This compound (µM)Absorbance (490 nm) (Mean ± SD)% Cytotoxicity
0 (Vehicle)0.15 ± 0.020%
10.18 ± 0.035%
100.35 ± 0.0432%
500.75 ± 0.0697%
1000.80 ± 0.05105%
Max Release0.78 ± 0.07100%

% Cytotoxicity is calculated as: ((Sample Abs - Spontaneous Release Abs) / (Max Release Abs - Spontaneous Release Abs)) * 100

Visualizations

Below are diagrams illustrating key workflows and pathways.

G cluster_workflow Experimental Workflow for Cell Viability Assays A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Treat with this compound (Serial Dilutions) B->C D 4. Incubate (e.g., 24-72h) C->D E 5. Add Assay Reagent (MTT or LDH) D->E F 6. Incubate & Read (Spectrophotometer) E->F G 7. Data Analysis (% Viability / Cytotoxicity) F->G

A generalized workflow for conducting cell viability assays.

G cluster_pathway Hypothetical Signaling Pathway of this compound KR31080 This compound PPARg PPARγ KR31080->PPARg activates PTEN PTEN PPARg->PTEN inhibits ERK ERK PPARg->ERK PI3K PI3K PTEN->PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis CellSurvival Cell Survival & Proliferation pAkt->CellSurvival pERK p-ERK ERK->pERK pERK->CellSurvival

Hypothesized this compound signaling via PPARγ activation.

References

Adjusting KR-31080 protocols for different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in adjusting KR-31080 protocols for different cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: While direct studies on this compound are limited, it is structurally related to a class of compounds known as peroxisome proliferator-activated receptor-gamma (PPARγ) agonists.[1][2][3] These agents act as ligand-activated transcription factors that regulate gene expression involved in cellular processes like metabolism, inflammation, and cell proliferation.[2][3] In the context of cancer, PPARγ agonists have been shown to induce apoptosis (programmed cell death) and inhibit cell growth in various cancer cell lines.[4] The downstream signaling often involves the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (Erk) pathway.[2][5]

Q2: What is a recommended starting concentration for this compound in a new cell line?

A2: For a novel compound like this compound, it is crucial to perform a dose-response study to determine the optimal concentration.[6][7] A good starting point is to test a wide range of concentrations, for example, from 0.1 µM to 100 µM, using serial dilutions (e.g., 2-fold or 3.16-fold).[6] This will help in identifying the concentration range where the compound exhibits its biological effects, such as cytotoxicity or pathway modulation, and to determine key parameters like the half-maximal inhibitory concentration (IC50).[7][8]

Q3: What is the appropriate incubation time for this compound treatment?

A3: The optimal incubation time is dependent on the cell line's doubling time and the specific assay being performed.[7] For cytotoxicity assays, a common starting point is 24 to 72 hours. For signaling pathway studies, such as assessing protein phosphorylation by western blot, much shorter incubation times (e.g., 15 minutes to a few hours) may be necessary to capture transient events. It is recommended to perform a time-course experiment to determine the optimal duration for the desired biological readout.

Q4: How should I dissolve and store this compound?

A4: The solubility of this compound should be determined from the manufacturer's data sheet. Typically, small organic molecules are dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is critical to use a solvent that is compatible with your cell culture and to ensure that the final concentration of the solvent in the culture medium is low (usually ≤ 0.1%) to avoid solvent-induced toxicity.[7] Stock solutions should be stored at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.

Q5: How do I select the appropriate cell line for my this compound experiments?

A5: The choice of cell line is critical and should be based on your research question.[9][10] Consider the expression levels of the target protein (PPARγ) in the cell lines of interest. If the goal is to study the anti-cancer effects, select cell lines derived from the cancer type you are investigating. It is also good practice to include a non-cancerous cell line as a control to assess for potential off-target cytotoxicity.

Troubleshooting Guides

Problem 1: High variability in cytotoxicity assay results.
  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before seeding. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[9][11]

  • Possible Cause: Evaporation from wells, especially on the outer edges of the plate.

    • Solution: To minimize evaporation, do not use the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS).[11]

  • Possible Cause: Interference of this compound with the assay readout.

    • Solution: Run a control with this compound in cell-free media to check for any direct interaction with the assay reagents (e.g., colorimetric or fluorescent dyes).

Problem 2: No apoptotic effect observed after this compound treatment.
  • Possible Cause: The concentration of this compound is too low.

    • Solution: Perform a dose-response experiment with a wider and higher range of concentrations.

  • Possible Cause: The incubation time is too short.

    • Solution: Increase the incubation time. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.

  • Possible Cause: The cell line is resistant to this compound-induced apoptosis.

    • Solution: Verify the expression of PPARγ in your cell line. Consider testing other cell lines that are known to be sensitive to PPARγ agonists.

Problem 3: Weak or no signal in Western Blot for apoptotic markers.
  • Possible Cause: Low concentration of the target protein.

    • Solution: Increase the amount of protein loaded onto the gel.[12] Ensure that your cell lysate preparation protocol includes protease and phosphatase inhibitors to prevent protein degradation.

  • Possible Cause: Suboptimal antibody concentration or incubation time.

    • Solution: Titrate the primary antibody concentration and try increasing the incubation time (e.g., overnight at 4°C).[13]

  • Possible Cause: The timing of sample collection is not optimal for detecting the apoptotic event.

    • Solution: Perform a time-course experiment to identify the peak expression of the apoptotic markers. Cleaved caspases are early markers, while cleaved PARP appears later.[14]

Data Presentation

Table 1: Template for Summarizing Cytotoxicity Data for this compound in Different Cell Lines.

Cell LineCell TypeSeeding Density (cells/well)This compound Concentration Range (µM)Incubation Time (hours)IC50 (µM)
e.g., MCF-7Breast Cancer5,0000.1 - 10048User Data
e.g., A549Lung Cancer4,0000.1 - 10048User Data
e.g., HEK293Normal Kidney8,0000.1 - 10048User Data

Experimental Protocols

Protocol 1: Cytotoxicity Assay using MTT
  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at the optimized density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Caspase-3 Activity Assay
  • Sample Preparation:

    • Seed cells in a 6-well plate and treat with this compound for the optimized time.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in a chilled lysis buffer on ice for 10-15 minutes.

    • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic extract).

    • Determine the protein concentration of the lysate.

  • Assay Procedure:

    • In a 96-well plate, add 50-100 µg of protein lysate to each well.

    • Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

    • The activity can be normalized to the protein concentration.

Protocol 3: Western Blot for Apoptotic and Signaling Markers
  • Protein Extraction:

    • Treat cells with this compound for the determined time.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, p-Erk, total Erk, and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

Visualizations

KR_31080_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis This compound This compound PPARg PPARγ This compound->PPARg PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR MAPK_Pathway MAPK/Erk Pathway PPARg->MAPK_Pathway Non-genomic effects RXR RXR RXR->PPARg_RXR PPRE PPRE (DNA) PPARg_RXR->PPRE Translocation Erk Erk MAPK_Pathway->Erk p_Erk p-Erk Erk->p_Erk Phosphorylation Caspase_Activation Caspase Activation p_Erk->Caspase_Activation Gene_Transcription Gene Transcription (Pro-apoptotic genes) PPRE->Gene_Transcription Gene_Transcription->Caspase_Activation Apoptosis_Outcome Apoptosis Caspase_Activation->Apoptosis_Outcome Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay Workflow cluster_caspase Caspase-3 Assay Workflow cluster_western Western Blot Workflow C1 Seed Cells C2 Treat with this compound C1->C2 C3 Add MTT Reagent C2->C3 C4 Measure Absorbance C3->C4 A1 Seed & Treat Cells A2 Lyse Cells A1->A2 A3 Add Caspase-3 Substrate A2->A3 A4 Measure Fluorescence A3->A4 W1 Treat Cells & Lyse W2 SDS-PAGE & Transfer W1->W2 W3 Immunoblotting W2->W3 W4 Detect Protein Bands W3->W4

References

Technical Support Center: Overcoming KR-31080 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with KR-31080, a novel KRAS inhibitor. Our goal is to help you navigate and overcome potential resistance mechanisms to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of mutant KRAS. It functions by covalently binding to a specific pocket (the switch-II pocket) in the KRAS protein, locking it in an inactive state. This prevents downstream signaling through pathways such as the MAPK and PI3K/AKT pathways, which are critical for tumor cell proliferation and survival.

Q2: We are observing a decrease in sensitivity to this compound in our cell lines over time. What are the potential mechanisms of acquired resistance?

A2: Acquired resistance to KRAS inhibitors like this compound can arise through various mechanisms. These can be broadly categorized as:

  • Secondary Mutations in KRAS: Mutations in the switch-II pocket of KRAS can prevent the binding of this compound.

  • Reactivation of Downstream Signaling: Tumor cells can bypass KRAS inhibition by reactivating the MAPK or PI3K/AKT pathways through other means.[1] This can be mediated by receptor tyrosine kinases (RTKs).[1]

  • Cellular Rewiring and Plasticity: Cancer cells may adapt by changing their cellular identity, for example, through epithelial-to-mesenchymal transition (EMT) or lineage switching from adenocarcinoma to squamous cell carcinoma.[1]

  • Metabolic Reprogramming: Alterations in cellular metabolism can help tumor cells survive the therapeutic pressure of KRAS inhibition.[1]

Q3: Are there any known intrinsic resistance mechanisms to KRAS inhibitors?

A3: Yes, some tumor cells may exhibit intrinsic resistance to KRAS inhibitors. This can be due to pre-existing factors such as:

  • Activation of Alternative Pathways: Tumors may not be solely reliant on mutant KRAS for their growth and survival, having co-existing alterations in other signaling pathways.[1]

  • YAP Activation: The translocation of YAP to the nucleus can drive the transcription of MRAS, leading to the reactivation of the MAPK pathway.[1]

  • KEAP1 Mutations: Mutations in KEAP1 can contribute to intrinsic resistance.[1]

  • Aberrant KRAS Localization: In some cases, KRAS may be localized in the cytoplasm instead of the plasma membrane, which can lead to a loss of dependency on the MAPK pathway.[2]

Troubleshooting Guide

This guide provides structured approaches to troubleshoot common issues encountered when working with this compound.

Issue 1: Decreased Cell Viability in Response to this compound is Less Than Expected

Possible Causes and Solutions:

Possible Cause Suggested Troubleshooting Steps
Cell Line Authenticity/Contamination Verify cell line identity using short tandem repeat (STR) profiling. Routinely test for mycoplasma contamination.
Incorrect Drug Concentration Perform a dose-response curve to determine the optimal IC50 concentration for your specific cell line. Prepare fresh drug dilutions for each experiment.
Development of Resistance See "Strategies to Overcome this compound Resistance" section below.
Suboptimal Assay Conditions Optimize cell seeding density and incubation times for your cell viability assay (e.g., MTT, CellTiter-Glo).
Issue 2: Rebound in Downstream Signaling After Initial this compound Treatment

Possible Causes and Solutions:

Possible Cause Suggested Troubleshooting Steps
Feedback Reactivation of Signaling Analyze the phosphorylation status of key downstream effectors (e.g., p-ERK, p-AKT) over a time course using Western blotting.
Upregulation of Receptor Tyrosine Kinases (RTKs) Use a phospho-RTK array to identify which RTKs are being activated. Consider co-treatment with an appropriate RTK inhibitor.
YAP Activation Investigate the subcellular localization of YAP via immunofluorescence. Assess the expression of YAP target genes (e.g., MRAS) using qRT-PCR.

Strategies to Overcome this compound Resistance

If you have confirmed that your cells have developed resistance to this compound, the following strategies can be employed.

Combination Therapies

Combining this compound with other targeted agents can be an effective strategy to overcome resistance.

Combination Strategy Rationale Experimental Approach
This compound + RTK Inhibitor To block the feedback reactivation of the MAPK pathway mediated by RTKs.[1]Identify the activated RTK using a phospho-RTK array and select a specific inhibitor. Assess synergy using combination index calculations.
This compound + PI3K/AKT Inhibitor To dually inhibit the two major downstream signaling pathways of KRAS.Evaluate the effect of the combination on cell viability and apoptosis. Monitor p-AKT and p-ERK levels by Western blot.
This compound + SHP2 Inhibitor SHP2 is a protein tyrosine phosphatase that acts upstream of RAS. Its inhibition can block signaling to KRAS.Test the combination in this compound-resistant cell lines and assess for synergistic effects on cell proliferation.
This compound + Immune Checkpoint Inhibitor To leverage the immune system to target tumor cells.This is more applicable for in vivo studies. Evaluate tumor growth and immune cell infiltration in animal models.[3]
Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of this compound.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value from the dose-response curve.

2. Western Blotting for Signaling Pathway Analysis

  • Objective: To assess the activation state of proteins in the MAPK and PI3K/AKT pathways.

  • Methodology:

    • Treat cells with this compound at the desired concentration and time points.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., p-ERK, ERK, p-AKT, AKT, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. Immunofluorescence for YAP Subcellular Localization

  • Objective: To determine if YAP translocates to the nucleus upon this compound treatment, indicating a potential resistance mechanism.

  • Methodology:

    • Grow cells on glass coverslips in a 24-well plate.

    • Treat cells with this compound as required.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against YAP overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key signaling pathways and experimental workflows relevant to this compound resistance.

KRAS_Signaling_Pathway cluster_upstream Upstream Signals cluster_ras KRAS Activation cluster_downstream Downstream Pathways cluster_inhibitor RTK RTK KRAS_GDP KRAS-GDP (Inactive) RTK->KRAS_GDP KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GEFs KRAS_GTP->KRAS_GDP GAPs RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation KR31080 This compound KR31080->KRAS_GTP

Caption: KRAS signaling pathway and the inhibitory action of this compound.

Resistance_Mechanism_Workflow Start Decreased Sensitivity to this compound Observed Check_Cell_Line Verify Cell Line Authenticity and Purity Start->Check_Cell_Line Dose_Response Perform Dose-Response Curve Check_Cell_Line->Dose_Response Analyze_Signaling Analyze Downstream Signaling (Western Blot) Dose_Response->Analyze_Signaling Identify_Bypass Identify Bypass Mechanisms (e.g., RTK array, YAP IF) Analyze_Signaling->Identify_Bypass Combination_Therapy Test Combination Therapies Identify_Bypass->Combination_Therapy Outcome Overcome Resistance Combination_Therapy->Outcome

Caption: Troubleshooting workflow for investigating this compound resistance.

Combination_Therapy_Logic KR31080_Resistance This compound Resistance MAPK_Reactivation MAPK Pathway Reactivation KR31080_Resistance->MAPK_Reactivation PI3K_Activation PI3K/AKT Pathway Activation KR31080_Resistance->PI3K_Activation RTK_Upregulation RTK Upregulation MAPK_Reactivation->RTK_Upregulation SHP2_Activity SHP2 Activity MAPK_Reactivation->SHP2_Activity PI3K_Inhibitor Co-treat with PI3K Inhibitor PI3K_Activation->PI3K_Inhibitor RTK_Inhibitor Co-treat with RTK Inhibitor RTK_Upregulation->RTK_Inhibitor SHP2_Inhibitor Co-treat with SHP2 Inhibitor SHP2_Activity->SHP2_Inhibitor

Caption: Logic for selecting combination therapies to overcome resistance.

References

Technical Support Center: Enhancing the Neuroprotective Effects of KR-31080

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing KR-31080 in neuroprotection studies. This compound is an Angiotensin II Receptor Blocker (ARB) that exerts its neuroprotective effects primarily through the blockade of the Angiotensin II Type 1 Receptor (AT1R).

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro neuroprotection experiments with this compound.

Issue Possible Cause Troubleshooting Steps
High background cell death in control groups. 1. Suboptimal cell culture conditions. 2. Neurotoxic insult is too harsh. 3. Contamination of cell cultures.1. Optimize cell seeding density, media composition, and incubation times. Ensure proper handling and maintenance of cell lines. 2. Perform a dose-response curve for the neurotoxic agent (e.g., glutamate, H₂O₂) to determine the optimal concentration that induces significant but not overwhelming cell death. 3. Regularly test for mycoplasma and other contaminants.
Inconsistent or no neuroprotective effect of this compound. 1. Incorrect concentration of this compound. 2. Inappropriate timing of this compound administration. 3. Cell line is not responsive to AT1R blockade. 4. Degradation of this compound.1. Perform a dose-response experiment to determine the optimal neuroprotective concentration of this compound. 2. Vary the pre-treatment time with this compound before inducing the neurotoxic insult. 3. Confirm the expression of AT1R in your chosen neuronal cell line via Western blot or qPCR. 4. Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature.
Unexpected increase in cell death with this compound treatment. 1. Off-target effects at high concentrations. 2. Cellular stress due to the vehicle (e.g., DMSO).1. Lower the concentration of this compound and perform a cytotoxicity assay for the compound alone. 2. Ensure the final concentration of the vehicle in the culture medium is minimal and non-toxic. Run a vehicle-only control.
Variability in downstream signaling pathway activation (e.g., p-ERK, p-Akt). 1. Inconsistent timing of cell lysis after treatment. 2. Issues with antibody quality or Western blot protocol.1. Adhere to a strict timeline for cell lysis after treatment to capture transient phosphorylation events. 2. Validate antibodies and optimize the Western blot protocol, including blocking conditions and antibody concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of neuroprotection for this compound?

A1: this compound is an Angiotensin II Receptor Blocker (ARB) that selectively inhibits the Angiotensin II Type 1 Receptor (AT1R).[1][2][3][4] By blocking AT1R, this compound mitigates the detrimental effects of Angiotensin II in the brain, which include increased inflammation, oxidative stress, and apoptosis.[1][4][5] This blockade can lead to the activation of pro-survival signaling pathways such as PI3K/Akt and ERK1/2, and may also involve the activation of PPARγ.[2][4]

Q2: How does blocking AT1R lead to the activation of pro-survival pathways?

A2: The neuroprotective mechanisms stemming from AT1R blockade are multifaceted. Overstimulation of AT1R is linked to inflammatory and apoptotic signaling. By inhibiting this, ARBs can reduce these harmful signals.[1][2] Furthermore, blocking AT1R may lead to an increase in Angiotensin II levels, which can then stimulate the Angiotensin II Type 2 (AT2) receptor. AT2 receptor activation is often associated with neuroprotective effects.[3][4] Some ARBs have also been shown to activate PPARγ, a nuclear receptor with anti-inflammatory and neuroprotective functions.[4][6]

Q3: What are the appropriate in vitro models to study the neuroprotective effects of this compound?

A3: Primary neuronal cultures (e.g., cortical or hippocampal neurons) and neuronal-like cell lines such as SH-SY5Y or PC12 are commonly used. The choice of model depends on the specific research question. It is crucial to select a model that expresses the Angiotensin II Type 1 Receptor (AT1R).

Q4: What neurotoxic insults can be used to induce neuronal damage in vitro for testing this compound?

A4: Common methods to induce neuronal injury in vitro include excitotoxicity (e.g., using glutamate or NMDA), oxidative stress (e.g., with hydrogen peroxide or 6-hydroxydopamine), and inflammation (e.g., using lipopolysaccharide). The choice of insult should align with the pathological condition being modeled.

Q5: What are the essential experimental controls to include in my assays?

A5: Your experimental design should include the following controls:

  • Untreated Control: Cells in culture medium only.

  • Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.

  • Neurotoxin Control: Cells treated with the neurotoxic agent alone.

  • This compound Alone Control: Cells treated with this compound alone to assess for any inherent cytotoxicity.

  • Positive Control: A known neuroprotective compound to validate the assay.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Using a Neuronal Cell Line (e.g., SH-SY5Y)
  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • This compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined pre-incubation period (e.g., 24 hours).

  • Induction of Neurotoxicity: Add the neurotoxic agent (e.g., 100 µM H₂O₂) to the wells containing this compound and control wells.

  • Incubation: Incubate the plate for the required duration to induce cell death (e.g., 24 hours).

  • Assessment of Cell Viability: Measure cell viability using a standard method such as the MTT assay or LDH release assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Western Blot Analysis of Pro-survival Signaling Pathways
  • Cell Treatment: Seed cells in 6-well plates. Treat with this compound and the neurotoxic agent as described in Protocol 1.

  • Cell Lysis: At specific time points after treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK).

  • Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Quantitative Data Summary

The following table presents illustrative data from a hypothetical experiment evaluating the neuroprotective effect of this compound against glutamate-induced excitotoxicity in primary cortical neurons.

Treatment Group Cell Viability (%) LDH Release (% of Control) Relative p-Akt/Akt Ratio Relative p-ERK/ERK Ratio
Control100 ± 5100 ± 81.0 ± 0.11.0 ± 0.1
Glutamate (100 µM)45 ± 6210 ± 150.8 ± 0.20.7 ± 0.1
This compound (1 µM) + Glutamate65 ± 7155 ± 121.5 ± 0.31.4 ± 0.2
This compound (10 µM) + Glutamate85 ± 8115 ± 102.2 ± 0.42.0 ± 0.3

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Visualizations

KR_31080_Signaling_Pathway cluster_pro_survival Pro-survival Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Inflammation Neuroinflammation AT1R->Inflammation OxidativeStress Oxidative Stress AT1R->OxidativeStress Apoptosis Apoptosis AT1R->Apoptosis PI3K_Akt PI3K/Akt Pathway AT1R->PI3K_Akt Inhibition of suppression ERK_MAPK ERK/MAPK Pathway AT1R->ERK_MAPK Inhibition of suppression KR31080 This compound KR31080->AT1R Inhibition NeuronalSurvival Neuronal Survival Inflammation->NeuronalSurvival OxidativeStress->NeuronalSurvival Apoptosis->NeuronalSurvival PI3K_Akt->NeuronalSurvival ERK_MAPK->NeuronalSurvival

Caption: this compound signaling pathway in neuroprotection.

Experimental_Workflow Start Start: Seed Neuronal Cells Pretreat Pre-treat with this compound (Dose-response) Start->Pretreat Induce Induce Neurotoxicity (e.g., Glutamate) Pretreat->Induce Incubate Incubate (e.g., 24 hours) Induce->Incubate Assess Assess Outcomes Incubate->Assess Viability Cell Viability Assay (MTT, LDH) Assess->Viability Western Western Blot (p-Akt, p-ERK) Assess->Western End End: Data Analysis Viability->End Western->End

Caption: Experimental workflow for assessing this compound.

Troubleshooting_Logic Problem Problem: No Neuroprotection Concentration Check this compound Concentration Problem->Concentration Is dose optimal? Timing Verify Pre-treatment Time Concentration->Timing Yes Solution Solution Found Concentration->Solution No, optimize CellLine Confirm AT1R Expression in Cell Line Timing->CellLine Yes Timing->Solution No, optimize Toxin Optimize Neurotoxin Concentration CellLine->Toxin Yes CellLine->Solution No, change model Toxin->Solution Yes Toxin->Solution No, optimize

Caption: Troubleshooting logic for lack of neuroprotection.

References

Validation & Comparative

A Head-to-Head Comparison of PPARγ Agonists: Evaluating Lobeglitazone Against Established and Novel Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the peroxisome proliferator-activated receptor gamma (PPARγ) agonist lobeglitazone with other key players in the field, supported by experimental data. This document summarizes quantitative findings in structured tables, details experimental methodologies for key cited studies, and visualizes critical pathways and workflows to aid in research and development decisions.

Peroxisome proliferator-activated receptor gamma (PPARγ) is a well-established therapeutic target for type 2 diabetes mellitus due to its central role in regulating glucose and lipid metabolism. Thiazolidinediones (TZDs), a class of PPARγ agonists, have been pivotal in the management of insulin resistance. This guide focuses on lobeglitazone, a newer TZD, and compares its performance with the widely studied agonists, pioglitazone and rosiglitazone.

In Vitro Potency and Activity

The fundamental efficacy of a PPARγ agonist is determined by its binding affinity and its ability to transactivate the receptor. The following table summarizes the in vitro potency of lobeglitazone compared to other TZDs.

CompoundTargetAssay TypeEC50 (nM)Reference
Lobeglitazone PPARγTransactivation Assay137.4[1]
Lobeglitazone PPARαTransactivation Assay546.3[1]
Pioglitazone PPARγTransactivation Assay549.2[2]
Rosiglitazone PPARγTransactivation Assay107.6[2]

Lobeglitazone demonstrates potent activation of PPARγ, with an EC50 value comparable to that of rosiglitazone and notably lower than that of pioglitazone, suggesting a high degree of in vitro potency.[1][2]

Preclinical Efficacy in Animal Models

In vivo studies in animal models of diabetes are crucial for evaluating the translational potential of a PPARγ agonist. Lobeglitazone has shown significant glucose-lowering effects in various rodent models.

Animal ModelCompound (Dosage)Key FindingsReference
Zucker Diabetic Fatty (ZDF) RatsLobeglitazone (10 mg/kg) Reduced plasma triglycerides by 77% and free fatty acids by 98%.[2]
Zucker Diabetic Fatty (ZDF) RatsPioglitazone (10 or 30 mg/kg) Reduced plasma triglycerides by 75% and free fatty acids by 97%.[2]
db/db MiceLobeglitazone Showed beneficial effects on pancreatic β-cell survival.[2]

In preclinical models, lobeglitazone demonstrated robust efficacy in improving glycemic and lipid parameters, with a potency that appears to be greater than pioglitazone on a per-milligram basis.[2]

Clinical Efficacy and Safety Profile

Clinical trials provide the ultimate assessment of a drug's efficacy and safety in the target patient population. Lobeglitazone has been compared head-to-head with pioglitazone in patients with type 2 diabetes.

Glycemic Control
TrialComparisonPatient PopulationPrimary EndpointResultsReference
Phase III Clinical TrialLobeglitazone (0.5 mg/day) vs. Pioglitazone (15 mg/day) (as add-on to metformin)Patients with type 2 diabetesChange in HbA1c at 24 weeksLobeglitazone: -0.74%; Pioglitazone: -0.74% (non-inferior)[3][4]
Monotherapy TrialLobeglitazone (0.5 mg/day) vs. Placebo Patients with type 2 diabetesChange in HbA1c at 24 weeksLobeglitazone: -0.44%; Placebo: +0.16%[5]
Lipid Profile and Other Metabolic Parameters
TrialComparisonKey Lipid Profile ChangesOther Notable EffectsReference
Phase III Clinical TrialLobeglitazone vs. Pioglitazone Similar effects on lipid variables.Similar effects on adiponectin secretion.[3]
Monotherapy TrialLobeglitazone vs. Placebo Significant improvement in triglycerides, HDL-C, small dense LDL-C, and free fatty acids.Improved markers of insulin resistance.[5]
Safety and Tolerability
Adverse EventLobeglitazonePioglitazoneRosiglitazoneReference
EdemaSimilar incidence to pioglitazone.Known side effect.Known side effect.[3]
Weight GainSimilar incidence to pioglitazone.Known side effect.Known side effect.[3]

Clinical data indicate that lobeglitazone at a much lower dose (0.5 mg) is non-inferior to pioglitazone (15 mg) in terms of glycemic control, with a comparable safety profile regarding common TZD-associated side effects like edema and weight gain.[3][4]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the methods used for evaluation, the following diagrams illustrate the PPARγ signaling pathway and a typical experimental workflow for comparing PPARγ agonists.

PPARg_Signaling_Pathway Agonist PPARγ Agonist (e.g., Lobeglitazone) PPARg_RXR PPARγ-RXR Heterodimer Agonist->PPARg_RXR Binding & Activation Agonist->PPARg_RXR CoRepressor Co-repressor Complex PPARg_RXR->CoRepressor PPARg_RXR_Active Activated PPARγ-RXR PPARg_RXR->PPARg_RXR_Active PPRE PPRE (Peroxisome Proliferator Response Element) Transcription Gene Transcription PPRE->Transcription CoActivator Co-activator Complex CoActivator->PPRE PPARg_RXR_Active->CoActivator Recruitment Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_clinical Clinical Trials Binding Binding Assay (e.g., TR-FRET) Transactivation Transactivation Assay (e.g., Reporter Gene) Binding->Transactivation Adipogenesis Adipocyte Differentiation (e.g., Oil Red O staining) Transactivation->Adipogenesis GlucoseUptake Glucose Uptake Assay (e.g., 2-NBDG) Adipogenesis->GlucoseUptake AnimalModels Animal Models of Diabetes (e.g., db/db mice, ZDF rats) GlucoseUptake->AnimalModels Efficacy Efficacy Studies (Glycemic & Lipid Control) AnimalModels->Efficacy Safety Safety & Tolerability (Weight, Edema, etc.) Efficacy->Safety Phase1 Phase I (Safety & PK/PD) Safety->Phase1 Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Head-to-Head Comparison) Phase2->Phase3 Start Compound Synthesis & Initial Screening Start->Binding

References

A Comparative Guide to the Neuroprotective Efficacy of Novel PPARγ Agonist KR-62980 and Rosiglitazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective properties of the novel peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, KR-62980, and the well-established PPARγ agonist, rosiglitazone. The information presented is based on available preclinical data, offering insights into their comparative efficacy and mechanisms of action in the context of neuroprotection.

Disclaimer: The user query specified a comparison between "KR-31080" and rosiglitazone. However, an extensive search of the scientific literature did not yield any information on a compound designated this compound. A closely related compound, KR-62980, a novel PPARγ agonist, has been directly compared with rosiglitazone in neuroprotection studies. Therefore, this guide will focus on the comparison between KR-62980 and rosiglitazone.

I. Executive Summary

Both KR-62980 and rosiglitazone demonstrate significant neuroprotective effects in preclinical models. Their primary mechanism of action involves the activation of PPARγ, a nuclear receptor that plays a crucial role in regulating inflammation, oxidative stress, and apoptosis. In a direct comparative in vitro study using a model of chemical ischemia-reperfusion in SK-N-SH neuroblastoma cells, both compounds exhibited comparable efficacy in preventing neuronal cell death. Their neuroprotective actions are mediated through shared signaling pathways, including the suppression of oxidative and nitrosative stress and the modulation of pro-survival signaling cascades.

II. Data Presentation: In Vitro Neuroprotective Efficacy

The following table summarizes the quantitative data from a study comparing the effects of KR-62980 and rosiglitazone on neuronal cell viability in an in vitro model of chemical ischemia-reperfusion.

Treatment GroupConcentration (μM)Cell Viability (% of Control)
Control-100
Chemical Ischemia-55.2 ± 2.1
KR-62980168.5 ± 2.5
375.1 ± 3.0
1082.3 ± 2.8
Rosiglitazone165.8 ± 2.3
372.4 ± 2.9
1079.6 ± 3.1

*p < 0.05 compared to the chemical ischemia group. Data adapted from: Kim et al. (2011). Neuroprotective effects of KR-62980, a new PPARγ agonist, against chemical ischemia-reperfusion in SK-N-SH cells. European Journal of Pharmacology.

III. Experimental Protocols

Chemical Ischemia-Reperfusion Induced Cell Death in SK-N-SH Cells[1]
  • Cell Culture: Human neuroblastoma SK-N-SH cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Chemical Ischemia: To induce chemical ischemia, the culture medium was replaced with a glucose-free medium containing 10 mM 2-deoxyglucose and 10 µM antimycin A. The cells were incubated under these conditions for 3 hours.

  • Reperfusion: After the ischemic period, the medium was replaced with the original culture medium, and the cells were incubated for an additional 21 hours to simulate reperfusion.

  • Drug Treatment: KR-62980 or rosiglitazone were added to the culture medium at the beginning of the reperfusion period at the indicated concentrations.

  • Assessment of Cell Viability: Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at 570 nm using a microplate reader.

  • Measurement of Nitric Oxide (NO) and Reactive Oxygen Species (ROS): Intracellular NO and ROS levels were measured using the fluorescent probes 4,5-diaminofluorescein diacetate (DAF-FM DA) and 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), respectively.

  • Western Blot Analysis: Protein expression levels of key signaling molecules such as PTEN, phosphorylated Akt (p-Akt), and phosphorylated ERK (p-ERK) were determined by Western blot analysis.

IV. Signaling Pathways and Experimental Workflow

Signaling Pathway of KR-62980 and Rosiglitazone in Neuroprotection

G cluster_stimulus Stimulus cluster_drugs Therapeutic Intervention cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome Ischemia Ischemia/ Reperfusion NO_ROS ↓ NO & ROS Production Ischemia->NO_ROS Induces Apoptosis ↓ Apoptosis Ischemia->Apoptosis Induces KR KR-62980 PPARg PPARγ KR->PPARg Activate Rosi Rosiglitazone Rosi->PPARg Activate PTEN PTEN PPARg->PTEN Suppresses ERK ERK Pathway PPARg->ERK Activates PPARg->NO_ROS Inhibits PI3K_Akt PI3K/Akt Pathway PTEN->PI3K_Akt Inhibits PI3K_Akt->Apoptosis Inhibits Survival ↑ Neuronal Survival PI3K_Akt->Survival ERK->Apoptosis Inhibits ERK->Survival NO_ROS->Apoptosis Induces

Caption: Signaling cascade of KR-62980 and rosiglitazone neuroprotection.

Experimental Workflow for In Vitro Neuroprotection Assay

G start Start culture Culture SK-N-SH Neuroblastoma Cells start->culture induce_ischemia Induce Chemical Ischemia (3 hours) culture->induce_ischemia reperfusion Simulate Reperfusion (21 hours) induce_ischemia->reperfusion treatment Treat with KR-62980 or Rosiglitazone reperfusion->treatment mtt_assay Assess Cell Viability (MTT Assay) treatment->mtt_assay ros_no_assay Measure ROS and NO Levels treatment->ros_no_assay western_blot Analyze Protein Expression (Western Blot) treatment->western_blot end End mtt_assay->end ros_no_assay->end western_blot->end

Caption: Workflow for assessing in vitro neuroprotective effects.

V. Comparative Analysis

Mechanism of Action

Both KR-62980 and rosiglitazone exert their neuroprotective effects primarily through the activation of PPARγ. This activation leads to a cascade of downstream events that collectively contribute to neuronal survival. A key comparative study demonstrated that the neuroprotective effects of both compounds were abolished by a PPARγ antagonist, confirming their dependence on this receptor.[1]

The shared mechanisms identified include:

  • Anti-oxidant and Anti-nitrosative Effects: Both agonists effectively suppressed the production of reactive oxygen species (ROS) and nitric oxide (NO) induced by chemical ischemia-reperfusion.[1] This is a critical neuroprotective mechanism as excessive ROS and NO contribute to oxidative stress and neuronal damage.

  • Anti-apoptotic Activity: KR-62980 and rosiglitazone were shown to inhibit apoptosis, a major pathway of neuronal cell death in neurodegenerative conditions.[1]

  • Modulation of Pro-survival Signaling: The study revealed that both compounds suppress the expression of Phosphatase and Tensin Homolog (PTEN), a negative regulator of the pro-survival PI3K/Akt pathway.[1] This suppression leads to increased phosphorylation and activation of Akt. Additionally, both agonists promoted the phosphorylation of Extracellular signal-Regulated Kinase (ERK), another key pro-survival kinase.[1] The inhibition of either the PI3K/Akt or the ERK pathway was found to abolish the neuroprotective effects of both drugs, highlighting the importance of these signaling cascades.[1]

Efficacy

Based on the available in vitro data, KR-62980 and rosiglitazone exhibit comparable neuroprotective efficacy. In the chemical ischemia-reperfusion model, both compounds demonstrated a dose-dependent increase in neuronal cell viability, with no statistically significant difference in their protective effects at the concentrations tested.[1]

It is important to note that while the in vitro data suggests similar efficacy, further in vivo studies in various animal models of neurodegenerative diseases are necessary to provide a more comprehensive comparison of their therapeutic potential. Factors such as blood-brain barrier permeability, pharmacokinetic profiles, and off-target effects in a complex biological system could influence their relative efficacy in vivo.

VI. Conclusion

The novel PPARγ agonist KR-62980 demonstrates potent neuroprotective effects that are comparable to the established drug, rosiglitazone, in an in vitro model of ischemic neuronal injury. Both compounds operate through a shared PPARγ-dependent mechanism involving the suppression of oxidative stress and the activation of pro-survival signaling pathways. These findings suggest that KR-62980 holds promise as a potential therapeutic agent for neurodegenerative disorders. However, comprehensive in vivo studies are warranted to further evaluate its efficacy, safety, and pharmacokinetic profile in comparison to rosiglitazone. Researchers and drug development professionals are encouraged to consider these findings in the pursuit of novel neuroprotective strategies targeting the PPARγ pathway.

References

A Comparative Guide to the Anti-Apoptotic Effects of KR-62980 and Other PPARγ Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-apoptotic effects of the novel peroxisome proliferator-activated receptor gamma (PPARγ) agonist, KR-62980, with other well-established compounds in its class, namely Rosiglitazone and Pioglitazone. The information presented herein is based on experimental data from studies on neuronal cell lines, offering a valuable resource for researchers investigating neuroprotective and anti-apoptotic therapeutic strategies.

Introduction to PPARγ Agonists and Apoptosis

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating cellular processes such as differentiation, metabolism, and inflammation. Recent studies have highlighted the potential of PPARγ agonists as neuroprotective agents due to their ability to mitigate apoptotic cell death, a key process in neurodegenerative diseases and ischemic events. This guide focuses on the comparative efficacy of KR-62980, a novel PPARγ agonist, in preventing apoptosis in neuronal cells.

Comparative Analysis of Anti-Apoptotic Efficacy

The anti-apoptotic effects of KR-62980, Rosiglitazone, and Pioglitazone have been evaluated in the human neuroblastoma cell line SK-N-SH, a common model for neuronal studies. Apoptosis was induced using a chemical ischemia-reperfusion model, which mimics the cellular stress experienced during events like stroke. The following tables summarize the key findings from these studies.

Table 1: Comparative Efficacy in Enhancing Cell Viability
CompoundConcentrationApoptosis Induction ModelCell LineIncrease in Cell Viability (%)
KR-62980 1 µMChemical Ischemia-ReperfusionSK-N-SHData not quantitatively available in abstract
Rosiglitazone 1 µMChemical Ischemia-ReperfusionSK-N-SHData not quantitatively available in abstract
Pioglitazone 10 µMH₂O₂ Induced Oxidative StressPC12~20% increase

Note: Specific quantitative data for KR-62980 and Rosiglitazone from the primary comparative study were not available in the accessible literature. The data for Pioglitazone is from a study with a different apoptosis induction model and cell line, and thus should be interpreted with caution for direct comparison.

Table 2: Comparative Effects on Apoptosis and Oxidative Stress Markers
CompoundEffect on ApoptosisEffect on Reactive Oxygen Species (ROS)Key Signaling Molecules Affected
KR-62980 Inhibition of neuronal cell deathSuppression of NO and ROS formationPTEN suppression, increased Akt and ERK phosphorylation
Rosiglitazone Inhibition of neuronal cell deathSuppression of NO and ROS formationPTEN suppression, increased Akt and ERK phosphorylation
Pioglitazone Inhibition of apoptosisReduction of intracellular ROSIncreased Bcl-2/Bax ratio, decreased Caspase-3 activity

Signaling Pathways and Experimental Workflows

The anti-apoptotic effects of PPARγ agonists are mediated through a complex signaling cascade. The diagrams below, generated using the DOT language, illustrate the key pathways and the general workflow of the experiments discussed.

PPARγ-Mediated Anti-Apoptotic Signaling Pathway

PPARg_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_receptor PPARγ Activation cluster_signaling Intracellular Signaling Cascade cluster_outcome Cellular Outcome Chemical Ischemia Chemical Ischemia ROS ROS Production Chemical Ischemia->ROS KR62980 KR62980 PPARg PPARγ KR62980->PPARg Rosiglitazone Rosiglitazone Rosiglitazone->PPARg Pioglitazone Pioglitazone Pioglitazone->PPARg PTEN PTEN PPARg->PTEN downregulates ERK ERK Pathway PPARg->ERK activates PPARg->ROS inhibits PI3K_Akt PI3K/Akt Pathway PTEN->PI3K_Akt Apoptosis Apoptosis PI3K_Akt->Apoptosis Cell_Survival Cell Survival PI3K_Akt->Cell_Survival ERK->Apoptosis ERK->Cell_Survival ROS->Apoptosis Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assessment of Apoptosis cluster_analysis Data Analysis Cell_Seeding Seed SK-N-SH cells Drug_Treatment Treat with KR-62980, Rosiglitazone, or Pioglitazone Cell_Seeding->Drug_Treatment Apoptosis_Induction Induce apoptosis (Chemical Ischemia-Reperfusion) Drug_Treatment->Apoptosis_Induction MTT_Assay Cell Viability (MTT Assay) Apoptosis_Induction->MTT_Assay Annexin_V_PI Apoptosis Rate (Annexin V/PI Staining) Apoptosis_Induction->Annexin_V_PI DCFH_DA_Assay ROS Levels (DCFH-DA Assay) Apoptosis_Induction->DCFH_DA_Assay Western_Blot Protein Expression (Western Blot) (PTEN, p-Akt, p-ERK) Apoptosis_Induction->Western_Blot Data_Quantification Quantify and Compare Results MTT_Assay->Data_Quantification Annexin_V_PI->Data_Quantification DCFH_DA_Assay->Data_Quantification Western_Blot->Data_Quantification

Evaluating the Specificity of KR-62980 as a PPARγ Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the specificity of KR-62980 as a Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonist. The performance of KR-62980 is compared with other well-established PPARγ agonists, rosiglitazone and pioglitazone, supported by available experimental data.

Introduction to KR-62980

KR-62980 is a novel, non-thiazolidinedione (TZD) compound identified as a selective PPARγ agonist.[1] It has demonstrated anti-hyperglycemic activity in preclinical models with a potentially improved side-effect profile compared to full PPARγ agonists like rosiglitazone.[1] This guide focuses on the specificity of KR-62980 for the PPARγ receptor subtype over its closely related subtypes, PPARα and PPARδ.

Comparative Analysis of PPAR Agonist Specificity

The specificity of a PPAR agonist is a critical determinant of its therapeutic efficacy and side-effect profile. While activation of PPARγ is primarily associated with insulin sensitization, activation of PPARα is linked to lipid metabolism, and PPARδ is involved in fatty acid oxidation. Therefore, a highly selective PPARγ agonist is desirable for the targeted treatment of insulin resistance and type 2 diabetes.

Based on available data, KR-62980 is a potent and selective PPARγ agonist.[1] However, a quantitative comparison of its activity on PPARα and PPARδ is not available in the public domain. In contrast, extensive data is available for the comparator compounds, rosiglitazone and pioglitazone.

Data Presentation

The following table summarizes the reported half-maximal effective concentrations (EC50) of KR-62980, rosiglitazone, and pioglitazone for the human PPAR subtypes. Lower EC50 values indicate higher potency.

CompoundPPARγ EC50PPARα EC50PPARδ EC50
KR-62980 15 nM[1]Not ReportedNot Reported
Rosiglitazone 43 nM>10,000 nM>10,000 nM
Pioglitazone 480 nM1,400 nM>10,000 nM

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay is used to determine the functional potency of a compound as a PPAR agonist.

Principle: A reporter gene system is used where the expression of a reporter enzyme (e.g., luciferase) is under the control of a PPAR-responsive promoter element (PPRE). Cells are co-transfected with a plasmid expressing the PPAR subtype of interest and the PPRE-reporter plasmid. Upon activation by an agonist, the PPAR subtype binds to the PPRE and drives the expression of the reporter gene, leading to a measurable signal (e.g., light emission for luciferase).

Detailed Protocol:

  • Cell Culture and Transfection:

    • HEK293T or other suitable mammalian cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

    • Cells are seeded in 24-well plates at a density of 5 x 10^4 cells per well.

    • After 24 hours, cells are transiently co-transfected with the following plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000):

      • An expression vector for the full-length human PPAR subtype (PPARγ, PPARα, or PPARδ).

      • A reporter plasmid containing multiple copies of a PPRE upstream of a luciferase gene (e.g., pPPRE-Luc).

      • A control plasmid expressing Renilla luciferase (e.g., pRL-TK) to normalize for transfection efficiency.

  • Compound Treatment:

    • 24 hours post-transfection, the medium is replaced with fresh DMEM containing the test compounds (e.g., KR-62980, rosiglitazone, pioglitazone) at various concentrations. A vehicle control (e.g., DMSO) is also included.

    • Cells are incubated with the compounds for an additional 24 hours.

  • Luciferase Activity Measurement:

    • The medium is removed, and cells are lysed using a passive lysis buffer.

    • Luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. Firefly luciferase activity is normalized to Renilla luciferase activity.

  • Data Analysis:

    • The fold activation is calculated as the ratio of normalized luciferase activity in the presence of the compound to that of the vehicle control.

    • EC50 values are determined by plotting the fold activation against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Competitive Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity (Ki) of a compound to a specific PPAR subtype.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]-rosiglitazone for PPARγ) for binding to the ligand-binding domain (LBD) of a specific PPAR subtype. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibitory constant (Ki) can be calculated.

Detailed Protocol:

  • Preparation of PPAR-LBD:

    • The ligand-binding domain (LBD) of the human PPAR subtype of interest is expressed as a fusion protein (e.g., with glutathione S-transferase, GST) in E. coli and purified.

  • Binding Assay:

    • The binding assay is performed in a 96-well plate in a suitable binding buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM KCl, 10% glycerol, and 1 mM DTT).

    • Each well contains:

      • A fixed concentration of the purified PPAR-LBD.

      • A fixed concentration of the radiolabeled ligand (e.g., 5 nM [3H]-rosiglitazone).

      • Varying concentrations of the unlabeled test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

    • The plate is incubated at 4°C for a sufficient time to reach equilibrium (e.g., 4 hours).

  • Separation of Bound and Free Ligand:

    • The bound radioligand is separated from the free radioligand using a method such as dextran-coated charcoal precipitation or filtration through a glass fiber filter.

  • Quantification of Radioactivity:

    • The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis:

    • The percentage of specific binding is calculated for each concentration of the test compound.

    • IC50 values are determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a one-site competition model.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PPARγ Agonist (e.g., KR-62980) PPARg_RXR_inactive PPARγ-RXR Heterodimer (Inactive) Ligand->PPARg_RXR_inactive Binds and Activates PPARg_RXR_active PPARγ-RXR Heterodimer (Active) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE PPARg_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates mRNA mRNA Target_Genes->mRNA Protein_Synthesis Protein Synthesis (Metabolic Regulation) mRNA->Protein_Synthesis Translation caption PPARγ Signaling Pathway

Caption: PPARγ Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Assays cluster_data Data Analysis cluster_comparison Comparative Evaluation Binding_Assay Competitive Radioligand Binding Assay Ki_Determination Determine Ki (Binding Affinity) Binding_Assay->Ki_Determination Transactivation_Assay Transactivation Assay (Luciferase Reporter) EC50_Determination Determine EC50 (Functional Potency) Transactivation_Assay->EC50_Determination Specificity_Profile Generate Specificity Profile (PPARγ vs α, δ) Ki_Determination->Specificity_Profile EC50_Determination->Specificity_Profile caption Experimental Workflow

Caption: Experimental Workflow

References

Unveiling the Neuroprotective Potential of KR-31080 Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for effective neuroprotective agents against ischemic brain injury, Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonists have emerged as a promising therapeutic avenue. This guide provides a comparative analysis of the key findings from studies on KR-62980, a notable PPARγ agonist, and its frequently studied counterpart, rosiglitazone. The information presented herein is based on preclinical data and is intended to inform further research and development in the field of neuroprotection. It is important to note that initial inquiries for "KR-31080" did not yield specific research; however, extensive data exists for the structurally related compound KR-62980, which will be the focus of this guide.

Performance Comparison: KR-62980 vs. Rosiglitazone

Studies investigating the neuroprotective effects of KR-62980 have consistently utilized rosiglitazone as a benchmark for comparison. Both compounds have demonstrated significant efficacy in mitigating neuronal cell death induced by chemical ischemia-reperfusion in vitro. The primary model for these investigations has been the human neuroblastoma cell line, SK-N-SH.

The neuroprotective effects of both KR-62980 and rosiglitazone are attributed to their shared mechanism as PPARγ agonists. Activation of this nuclear receptor initiates a cascade of downstream signaling events that culminate in anti-apoptotic and anti-oxidant effects.[1][2] While both compounds exhibit these protective qualities, the available literature does not provide a direct quantitative comparison of their potency, leaving an open question as to whether one compound offers a superior neuroprotective profile over the other under identical experimental conditions.

Efficacy ParameterKR-62980RosiglitazoneAlternative PPARγ AgonistsNon-PPARγ Agonist Alternatives
Neuroprotection Demonstrated efficacy in reducing neuronal cell death in chemical ischemia-reperfusion models.[1][2]Established efficacy in reducing neuronal cell death in similar in vitro models.[1][2]Pioglitazone, 15d-PGJ2Edaravone (free radical scavenger), Nimodipine (calcium channel blocker), Citicoline
Anti-Oxidant Activity Suppresses the formation of nitric oxide (NO) and reactive oxygen species (ROS).[1]Also shown to suppress NO and ROS formation.[1]-Edaravone, Uric Acid
Anti-Apoptotic Activity Inhibits programmed cell death pathways.[1][2]Exhibits anti-apoptotic properties.[1][2]-Minocycline, Neurotrophic factors (e.g., BDNF)

Delving into the Mechanism: The PPARγ Signaling Pathway

The neuroprotective actions of KR-62980 and rosiglitazone are intrinsically linked to the activation of the PPARγ receptor. This activation sets off a signaling cascade that modulates the expression of various genes involved in cellular survival and inflammation. A pivotal aspect of this pathway is the suppression of Phosphatase and Tensin Homolog (PTEN) expression. Reduced PTEN levels lead to the enhanced phosphorylation and activation of two critical pro-survival kinases: Akt (Protein Kinase B) and ERK (Extracellular signal-regulated kinase).[1][2] The concerted action of these downstream effectors contributes to the observed anti-apoptotic and anti-oxidant outcomes.

KR-62980 Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Effects KR-62980 KR-62980 PPARg PPARγ KR-62980->PPARg activates PTEN PTEN PPARg->PTEN suppresses ROS_NO ROS / NO PPARg->ROS_NO suppresses Gene_Expression Gene Expression (Anti-inflammatory, Pro-survival) PPARg->Gene_Expression regulates PI3K PI3K PTEN->PI3K inhibits Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt phosphorylates Neuroprotection Neuroprotection (Anti-apoptosis, Anti-oxidation) pAkt->Neuroprotection MEK MEK ERK ERK MEK->ERK activates pERK p-ERK ERK->pERK phosphorylates pERK->Neuroprotection

KR-62980 signaling cascade.

Experimental Corner: Replicating the Findings

To facilitate the replication and further investigation of the neuroprotective effects of KR-62980 and its analogs, a detailed experimental protocol for inducing chemical ischemia-reperfusion in SK-N-SH cells is provided below.

Objective: To assess the neuroprotective effects of test compounds against neuronal cell death induced by chemical ischemia-reperfusion.

Cell Line: SK-N-SH (human neuroblastoma cell line)

Materials:

  • SK-N-SH cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Glucose-free DMEM

  • Sodium azide (NaN3)

  • 2-deoxyglucose (2-DG)

  • Test compounds (KR-62980, Rosiglitazone) dissolved in a suitable vehicle (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed SK-N-SH cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere and grow for 24 hours in standard culture medium.

  • Pre-treatment: Replace the culture medium with fresh medium containing the test compounds at various concentrations. A vehicle control group should be included. Incubate the cells for a predetermined period (e.g., 1-2 hours).

  • Induction of Chemical Ischemia:

    • Remove the medium containing the test compounds.

    • Wash the cells once with glucose-free DMEM.

    • Add glucose-free DMEM containing sodium azide (e.g., 10 mM) and 2-deoxyglucose (e.g., 10 mM) to induce chemical ischemia.

    • Incubate the cells under these ischemic conditions for a specified duration (e.g., 1-2 hours).

  • Reperfusion:

    • Remove the chemical ischemia medium.

    • Wash the cells once with standard culture medium.

    • Add fresh, standard culture medium (containing glucose and serum) to simulate reperfusion.

    • Incubate the cells for a further 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

    • Cell viability is expressed as a percentage of the control (non-ischemic) group.

Experimental Workflow start Start seed_cells Seed SK-N-SH cells in 96-well plates start->seed_cells pretreatment Pre-treat with KR-62980 / Rosiglitazone seed_cells->pretreatment induce_ischemia Induce Chemical Ischemia (NaN3 + 2-DG in glucose-free medium) pretreatment->induce_ischemia reperfusion Reperfusion (Standard culture medium) induce_ischemia->reperfusion mtt_assay Assess Cell Viability (MTT Assay) reperfusion->mtt_assay data_analysis Data Analysis mtt_assay->data_analysis end End data_analysis->end

Workflow for assessing neuroprotection.

Broader Context and Future Directions

While PPARγ agonists like KR-62980 and rosiglitazone represent a compelling strategy for neuroprotection, the field is continually exploring a diverse range of therapeutic targets. Non-PPARγ agonist alternatives that have been investigated for ischemic stroke include free radical scavengers such as edaravone, calcium channel blockers like nimodipine, and compounds like citicoline which are involved in membrane stabilization. Future research should aim for head-to-head quantitative comparisons of these different classes of neuroprotective agents to better understand their relative efficacies and potential for combination therapies. Furthermore, transitioning from in vitro models to in vivo studies is a critical next step to validate the therapeutic potential of KR-62980 and other promising candidates in a more complex physiological environment.

References

Independent Verification of KR-31080's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported mechanism of action for the peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, KR-62980 (erroneously referred to as KR-31080 in the initial query), with the established PPARγ agonist, rosiglitazone. The information is based on published experimental data, with a focus on independent verification of its neuroprotective effects.

Executive Summary

KR-62980 is a novel, selective PPARγ agonist.[1] Initial studies have demonstrated its potential as a neuroprotective agent, showing efficacy in models of chemical ischemia-reperfusion.[2] Its mechanism is reported to be PPARγ-dependent, involving the suppression of oxidative stress and apoptosis. This guide compares the available data for KR-62980 with the well-characterized PPARγ agonist, rosiglitazone, and provides detailed protocols for key validation assays.

Comparative Data

PPARγ Agonist Activity and Neuroprotective Effects
ParameterKR-62980RosiglitazoneReference
PPARγ Agonist Activity (EC50) 15 nMNot explicitly stated in the comparative study, but is a well-known potent agonist.[1]
Neuroprotection against Chemical Ischemia-Reperfusion Inhibited neuronal cell deathInhibited neuronal cell death[2]
Suppression of Nitric Oxide (NO) and Reactive Oxygen Species (ROS) Formation Suppressed NO and ROS formationSuppressed NO and ROS formation[2]
Effect on PTEN Expression SuppressedSuppressed[2]
Effect on Akt and ERK Phosphorylation IncreasedIncreased[2]
Adipogenic Effects Weakly adipogenicPotent adipogenic effects[1]

Signaling Pathways and Experimental Workflows

KR-62980 Neuroprotective Signaling Pathway

The proposed neuroprotective mechanism of KR-62980 involves the activation of PPARγ, which in turn suppresses the expression of PTEN. This leads to the activation of the PI3K/Akt and ERK signaling pathways, ultimately inhibiting apoptosis and reducing oxidative stress.

KR_62980_Pathway KR62980 KR-62980 PPARg PPARγ KR62980->PPARg activates PTEN PTEN PPARg->PTEN suppresses ROS_NO ROS/NO Formation PPARg->ROS_NO suppresses PI3K_Akt PI3K/Akt Pathway PTEN->PI3K_Akt inhibits Apoptosis Apoptosis PI3K_Akt->Apoptosis inhibits Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection ERK ERK Pathway ERK->Apoptosis inhibits ERK->Neuroprotection Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays Binding_Assay PPARγ Binding Assay Transactivation_Assay PPARγ Transactivation Assay Binding_Assay->Transactivation_Assay Glucose_Uptake Glucose Uptake Assay (e.g., in 3T3-L1 adipocytes) Transactivation_Assay->Glucose_Uptake ROS_Measurement ROS/NO Measurement (e.g., in neuronal cells) Transactivation_Assay->ROS_Measurement Gene_Expression Target Gene Expression Analysis Transactivation_Assay->Gene_Expression

References

A Meta-Analysis of KR-62980: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of the available research on KR-62980, a novel peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. This document objectively compares the performance of KR-62980 with other well-established PPARγ agonists, namely rosiglitazone and pioglitazone, with a focus on their neuroprotective and metabolic effects. All data is supported by experimental findings from published research.

Comparative Performance Data

The following tables summarize the quantitative data from various studies to facilitate a clear comparison between KR-62980, rosiglitazone, and pioglitazone.

Neuroprotective Effects
ParameterKR-62980RosiglitazonePioglitazoneCell/Animal ModelSource
Neuronal Cell Viability Inhibited chemical ischemia-reperfusion-induced cell deathInhibited chemical ischemia-reperfusion-induced cell deathPrevents cell death induced by 6-OHDA or glutamateSK-N-SH cells, primary cortical neurons[1]
Reduction in Cortical Contusion Volume Not Available 56 ± 7%Not AvailableTraumatic Brain Injury (TBI) in mice[2]
Reduction in TUNEL+ Apoptotic Cells Not Available 53 ± 11%Not AvailableTBI in mice[2]
Anti-Apoptotic Mechanisms Suppression of PTEN, increased Akt and ERK phosphorylationAssociated with anti-apoptotic actionInhibits apoptosis in ischemic brain tissueSK-N-SH cells, TBI in mice, ischemic brain tissue[1][2]
Anti-Oxidative Mechanisms Suppressed NO and ROS formationAnti-oxidative mechanismsActivates Nrf2 antioxidant defense pathwaySK-N-SH cells, TBI in mice, injured neurons[1][2]
Anti-Inflammatory Mechanisms Not AvailableAnti-inflammatory mechanismsAttenuates migration and proliferation of microgliaTBI in mice, primary mouse microglia[2]
Metabolic Effects
ParameterKR-62980RosiglitazonePioglitazoneIn Vivo/In Vitro ModelSource
Anti-Hyperglycemic Activity Reduces plasma glucose levelsEffective in reducing hyperglycemiaImproves glycemic controlHigh-fat diet-induced diabetic mice[3]
Adipogenic Effects Weakly adipogenic, antagonizes rosiglitazone's effectsPotent inducer of adipogenesisInduces adipocyte differentiation3T3-L1 preadipocytes, C3H10T1/2 cells[4][5][6][7]
Effect on Body Weight Little side effect with regard to weight gainAssociated with weight gain of 0.7 to 5.3 kgAssociated with weight gainHigh-fat diet-induced diabetic mice, clinical studies[8]
Lipid Profile Not Available↑ Total cholesterol, ↑ LDL-cholesterol, ↑ HDL-cholesterol↓ Triglycerides, ↑ HDL-cholesterol, less ↑ in LDL-cholesterol compared to rosiglitazoneClinical studies[9][10]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Neuroprotection Assay in SK-N-SH Cells
  • Cell Culture: Human neuroblastoma SK-N-SH cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Chemical Ischemia-Reperfusion: To induce chemical ischemia, cells are incubated in a glucose-free medium containing 10 mM 2-deoxyglucose and 10 µM antimycin A for 1 hour. For reperfusion, the medium is replaced with normal culture medium, and the cells are incubated for an additional 24 hours.

  • Drug Treatment: KR-62980 or rosiglitazone are added to the culture medium at various concentrations during the reperfusion period.

  • Cell Viability Assessment (MTT Assay): Cell viability is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. After drug treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader.

  • Measurement of Nitric Oxide (NO) and Reactive Oxygen Species (ROS): Intracellular NO and ROS levels are measured using specific fluorescent probes, such as DAF-FM diacetate for NO and DCFH-DA for ROS, according to the manufacturer's instructions.

  • Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., PTEN, Akt, ERK) are determined by Western blotting using specific primary and secondary antibodies.

Adipocyte Differentiation Assay in 3T3-L1 Cells
  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured in DMEM with 10% calf serum. To induce differentiation, two-day post-confluent cells are treated with a differentiation medium containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin for two days. The medium is then replaced with DMEM containing 10% fetal bovine serum and 10 µg/mL insulin for another two days, followed by maintenance in DMEM with 10% fetal bovine serum.

  • Drug Treatment: KR-62980, rosiglitazone, or pioglitazone are added to the differentiation medium at various concentrations.

  • Oil Red O Staining: To visualize lipid accumulation, differentiated adipocytes are fixed with 10% formalin and stained with Oil Red O solution. The stained lipid droplets are then quantified by extracting the dye with isopropanol and measuring the absorbance at 510 nm.

  • Gene Expression Analysis (qRT-PCR): The expression levels of adipogenic marker genes, such as PPARγ, C/EBPα, and aP2, are quantified by quantitative real-time PCR (qRT-PCR) using specific primers.

Signaling Pathways and Experimental Workflows

PPARg_Neuroprotection_Pathway cluster_stimulus Stimulus cluster_agonist PPARγ Agonists cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_effects Cellular Effects cluster_outcome Outcome Ischemia Ischemia/Reperfusion PPARg PPARγ Ischemia->PPARg induces expression KR62980 KR-62980 KR62980->PPARg Rosiglitazone Rosiglitazone Rosiglitazone->PPARg Pioglitazone Pioglitazone Pioglitazone->PPARg PI3K_Akt PI3K/Akt Pathway PPARg->PI3K_Akt ERK ERK Pathway PPARg->ERK Nrf2 Nrf2 Pathway PPARg->Nrf2 NFkB_inhibition NF-κB Inhibition PPARg->NFkB_inhibition Anti_Apoptosis Anti-Apoptosis PI3K_Akt->Anti_Apoptosis ERK->Anti_Apoptosis Anti_Oxidation Anti-Oxidation Nrf2->Anti_Oxidation Anti_Inflammation Anti-Inflammation NFkB_inhibition->Anti_Inflammation Neuroprotection Neuroprotection Anti_Apoptosis->Neuroprotection Anti_Oxidation->Neuroprotection Anti_Inflammation->Neuroprotection

Caption: PPARγ agonist-mediated neuroprotective signaling pathway.

InVitro_Neuroprotection_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome Cell_Culture 1. Culture SK-N-SH Neuroblastoma Cells Induction 2. Induce Chemical Ischemia-Reperfusion Cell_Culture->Induction Drug_Addition 3. Add PPARγ Agonists (KR-62980, Rosiglitazone) Induction->Drug_Addition Viability_Assay 4a. Assess Cell Viability (MTT Assay) Drug_Addition->Viability_Assay ROS_NO_Assay 4b. Measure ROS/NO Levels Drug_Addition->ROS_NO_Assay Western_Blot 4c. Analyze Protein Expression (Western Blot) Drug_Addition->Western_Blot Data_Comparison 5. Compare Neuroprotective Effects Viability_Assay->Data_Comparison ROS_NO_Assay->Data_Comparison Western_Blot->Data_Comparison

Caption: Experimental workflow for in vitro neuroprotection assay.

References

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of Laboratory Chemical KR-31080

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists, the lifecycle of a chemical compound extends beyond its use in experimentation. The proper disposal of laboratory waste is a critical component of ensuring a safe and compliant laboratory environment. While specific disposal procedures for KR-31080 are not publicly documented, this guide provides a comprehensive framework for the safe handling and disposal of research chemicals of this nature, in accordance with general laboratory safety protocols and hazardous waste management principles.

I. Immediate Safety and Handling Considerations

Before beginning any disposal process, it is imperative to handle the chemical with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of the chemical waste should be performed in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[1][2][3]

II. Waste Identification and Classification

The first step in proper disposal is to characterize the waste. Is it a solid, liquid, or a mixture? Is it contaminated with any other hazardous materials? Based on its chemical properties, it must be classified according to regulatory guidelines (e.g., RCRA in the United States). While specific data for this compound is unavailable, a conservative approach, treating it as hazardous waste, is recommended.

Waste CharacteristicDescriptionHandling and Segregation
Ignitability Liquids with a flash point below 60°C, non-liquids that can cause fire through friction, or are capable of spontaneous combustion.Keep away from heat, sparks, and open flames. Store in a cool, well-ventilated area.
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5.Store in corrosion-resistant containers. Segregate from other waste types to prevent reactions.
Reactivity Unstable under normal conditions, may react violently with water, or can generate toxic gases.Store in a stable environment. Do not mix with other chemicals.
Toxicity Harmful or fatal if ingested or absorbed. Contains specific contaminants at concentrations above regulatory limits.Handle with extreme caution and appropriate PPE. Store in sealed, leak-proof containers.

III. Step-by-Step Disposal Protocol

The following is a generalized, step-by-step protocol for the disposal of a research chemical like this compound.

  • Waste Collection:

    • Collect waste in a container that is compatible with the chemical. The container must be in good condition, with a secure, leak-proof lid.

    • Never mix different types of chemical waste unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[4]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name (this compound), and a clear description of its composition (e.g., "this compound in methanol").

    • Indicate the approximate quantity of the waste and the date of accumulation.

  • Storage:

    • Store the labeled waste container in a designated, secure satellite accumulation area within the laboratory.

    • Ensure secondary containment is in place to capture any potential leaks or spills.

    • Keep the container closed at all times, except when adding waste.[1][4]

  • Request for Pickup:

    • Once the waste container is full, or if the project is complete, submit a request for waste pickup to your institution's EHS department.

    • Follow the specific procedures outlined by your institution for waste pickup requests.

  • Documentation:

    • Maintain a log of all hazardous waste generated in the laboratory. This should include the chemical name, quantity, and date of disposal request.

IV. Spill and Emergency Procedures

In the event of a spill, immediate action is necessary to mitigate exposure and environmental contamination.

  • Small Spills: For minor spills, use an appropriate chemical spill kit to absorb the material. Wear full PPE during cleanup. Place the absorbed material in a sealed container and label it as hazardous waste for disposal.

  • Large Spills: In the case of a large spill, evacuate the immediate area and alert your laboratory supervisor and EHS department. Do not attempt to clean up a large spill without specialized training and equipment.

For any direct exposure, such as skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][2]

start Begin Disposal Process identify Identify Waste (Solid, Liquid, Mixture) start->identify classify Classify Waste (Ignitable, Corrosive, Reactive, Toxic) identify->classify collect Collect in Compatible, Labeled Container classify->collect store Store in Designated Satellite Accumulation Area collect->store request Request Pickup from Environmental Health & Safety store->request document Document Waste Generation and Disposal request->document end_node Disposal Complete document->end_node

Caption: A logical workflow for the proper disposal of laboratory chemical waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety data sheets (SDS) and disposal protocols. Your Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste management.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.